3-Fluorocinnamaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBUTPTXDAJJX-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56578-38-2 | |
| Record name | (2E)-3-(3-Fluorophenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluorocinnamaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Rise of 3-Fluorocinnamaldehyde
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1] Among the myriad of fluorinated building blocks, this compound stands out as a versatile and highly valuable intermediate in the synthesis of complex, pharmacologically active compounds.
This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and diverse applications in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, offering not just data, but also insights into the causality behind experimental choices and the strategic utility of this important molecule.
Core Properties of this compound
This compound, identified by the CAS Number 56578-38-2 , is an α,β-unsaturated aromatic aldehyde. The presence of a fluorine atom at the meta position of the phenyl ring, combined with the conjugated aldehyde system, imparts a unique reactivity profile that is central to its utility.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and deployment in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 56578-38-2 | N/A |
| Molecular Formula | C₉H₇FO | N/A |
| Molecular Weight | 150.15 g/mol | N/A |
| Appearance | Pale yellow solid or oil | N/A |
| Melting Point | Data not consistently available; varies by purity | N/A |
| Boiling Point | Data not consistently available; varies by purity | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.71 (d, J=7.6 Hz, 1H, -CHO), 7.55-7.30 (m, 4H, Ar-H), 6.75 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO) | Inferred from related structures |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 193.5, 163.0 (d, J=247.5 Hz), 152.0, 136.0 (d, J=7.1 Hz), 130.8 (d, J=8.1 Hz), 128.5, 125.0, 120.0 (d, J=21.2 Hz), 115.5 (d, J=22.2 Hz) | Inferred from related structures |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -112.0 to -114.0 | [2][3][4][5] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1685 (C=O str.), ~1625 (C=C str.), ~1250 (C-F str.) | [6][7][8][9] |
Note: NMR and IR data are predicted based on typical values for similar structures and data from derivatives. Experimental values may vary slightly.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the cross-aldol condensation of 3-fluorobenzaldehyde with acetaldehyde. The aldehyde functionality of 3-fluorobenzaldehyde lacks α-hydrogens, preventing self-condensation and favoring the reaction with the enolizable acetaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
3-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of 3-fluorobenzaldehyde at room temperature.
-
Acetaldehyde Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
References
- 1. benchchem.com [benchchem.com]
- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. colorado.edu [colorado.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Fluorocinnamaldehyde from 3-Fluorobenzaldehyde
Introduction
3-Fluorocinnamaldehyde is a valuable α,β-unsaturated aromatic aldehyde that serves as a versatile intermediate in the synthesis of fine chemicals and pharmacologically active molecules.[1] The presence of the fluorine atom at the meta-position of the phenyl ring can significantly modulate the electronic properties, metabolic stability, and bioavailability of derivative compounds, making it a desirable synthon for drug development professionals.[1] This guide provides an in-depth technical overview of the primary synthetic route to this compound from 3-fluorobenzaldehyde, focusing on the Claisen-Schmidt condensation. As your Senior Application Scientist, my objective is not merely to provide a protocol, but to elucidate the underlying chemical principles, justify critical experimental choices, and equip you with the knowledge to reliably execute and adapt this synthesis.
Section 1: Strategic Considerations for Synthesis
The transformation of 3-fluorobenzaldehyde to this compound involves the formation of a carbon-carbon double bond, extending the carbon chain by two atoms. Retrosynthetically, this points to two primary and highly effective strategies in modern organic chemistry: the Aldol-type condensation and the Wittig olefination.
-
Claisen-Schmidt Condensation: This is a crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[2][3][4] 3-Fluorobenzaldehyde is an ideal substrate for this reaction as it has no α-hydrogens and thus cannot form an enolate or undergo self-condensation.[5] The reaction partner must be a two-carbon enolizable species, with acetaldehyde being the most direct choice. This method is often favored for its operational simplicity, use of inexpensive reagents, and amenability to scale-up.
-
Wittig Reaction: This reaction provides a robust method for forming alkenes by reacting a carbonyl compound with a phosphorus ylide.[6][7] In this context, 3-fluorobenzaldehyde would react with an acetaldehyde-derived ylide, such as (triphenylphosphoranylidene)acetaldehyde. While offering excellent control, the Wittig reaction often requires the multi-step preparation of the ylide reagent and the use of anhydrous conditions, adding complexity compared to the Claisen-Schmidt approach.[6][8]
Given its efficiency and straightforwardness, this guide will focus principally on the Claisen-Schmidt condensation as the premier method for this synthesis.
Section 2: The Claisen-Schmidt Condensation Route
The Claisen-Schmidt condensation is a cornerstone of C-C bond formation.[4] Its success in this specific synthesis hinges on the differential reactivity of the two aldehyde partners.
2.1: Mechanistic Principles: A Step-by-Step Analysis
The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide being common choices.[9][10] The mechanism proceeds through a well-defined sequence of steps, each critical for the formation of the final product.
-
Enolate Formation: The hydroxide ion (⁻OH), a strong base, selectively abstracts an acidic α-hydrogen from acetaldehyde. Acetaldehyde possesses α-hydrogens, making it enolizable.[9][11] This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[12][13]
-
Nucleophilic Attack: The acetaldehyde enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This attack is highly favored over reaction with another acetaldehyde molecule because the aromatic aldehyde's carbonyl carbon is more electrophilic and sterically accessible.[4] This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (present in the aqueous base solution), yielding a β-hydroxy aldehyde, the initial aldol addition product.[10][14]
-
Dehydration (Condensation): Under the reaction conditions, this β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] This elimination is the driving force of the reaction, as it forms a highly stable, conjugated π-system, resulting in the final this compound product.
Caption: Base-catalyzed Claisen-Schmidt mechanism for the synthesis of this compound.
2.2: Detailed Experimental Protocol
This protocol describes a standard, reliable procedure for the synthesis of this compound.
Materials:
-
3-Fluorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: In a separate beaker, prepare a solution of acetaldehyde (1.1 to 1.5 equivalents) in ethanol. Add this solution to the dropping funnel.
-
Catalyst Preparation: Prepare a 10% aqueous solution of sodium hydroxide.
-
Initiation of Reaction: Begin stirring the 3-fluorobenzaldehyde solution. Slowly add the acetaldehyde solution from the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
Base Addition: After the acetaldehyde addition is complete, add the 10% NaOH solution dropwise to the reaction mixture. A color change and slight exotherm may be observed. The rate of addition should be controlled to keep the temperature below 20-25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 3-fluorobenzaldehyde spot. Reaction times can range from 2 to 6 hours.
-
Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a beaker containing cold water and acidify carefully with dilute HCl until the pH is neutral. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: General workflow for the synthesis and purification of this compound.
2.3: Data Presentation: Key Parameters and Expected Outcomes
The efficiency of the Claisen-Schmidt condensation is sensitive to several parameters. The following table summarizes typical conditions and expected yields based on established methodologies.
| Parameter | Condition | Rationale / Causality | Expected Yield (%) |
| Base Catalyst | NaOH or KOH (10% aq.) | Strong enough to deprotonate acetaldehyde but dilute enough to minimize side reactions like the Cannizzaro disproportionation of the aromatic aldehyde.[8] | 75-90% |
| Solvent | Ethanol / Water | Good solubility for both the organic reactants and the inorganic base, facilitating a homogenous reaction. | |
| Temperature | 0-25 °C | Initial cooling prevents acetaldehyde self-condensation and controls the exotherm. Room temperature is sufficient for the reaction to proceed to completion. | |
| Stoichiometry | Acetaldehyde (1.1-1.5 eq.) | A slight excess of the enolizable partner ensures complete consumption of the more valuable 3-fluorobenzaldehyde. | |
| Purification | Vacuum Distillation | Effective for purifying liquid aldehydes, separating the product from non-volatile impurities and any high-boiling side products. |
Conclusion
The synthesis of this compound from 3-fluorobenzaldehyde is most effectively and efficiently achieved via the base-catalyzed Claisen-Schmidt condensation with acetaldehyde. This method is robust, scalable, and relies on readily available, inexpensive materials. By understanding the core mechanism—from selective enolate formation to the irreversible dehydration step—and carefully controlling key parameters such as temperature and stoichiometry, researchers can reliably produce this valuable synthetic intermediate with high yield and purity. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and organic chemists to successfully incorporate this synthesis into their research programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. praxilabs.com [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Explain the mechanism of claisen-schmidt reaction. - askIITians [askiitians.com]
- 13. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 14. byjus.com [byjus.com]
A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 3-Fluorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorocinnamaldehyde is a versatile chemical intermediate whose reactivity is governed by a unique interplay of electronic and steric factors. This guide provides an in-depth analysis of the chemical behavior of its aldehyde group. We explore the molecule's electronic architecture, detailing how the meta-positioned fluorine atom modulates the electrophilicity of the carbonyl carbon. Core reaction classes, including nucleophilic additions, condensations, and redox transformations, are discussed with a focus on mechanistic principles. To bridge theory with practice, this guide includes detailed, field-proven experimental protocols for key reactions, complete with data interpretation and validation steps. Finally, we touch upon the applications of this compound in medicinal chemistry and organic synthesis, highlighting its role as a valuable building block for complex molecules.
The Electronic Landscape of this compound
The reactivity of the aldehyde in this compound is not merely that of a simple aldehyde; it is finely tuned by the conjugated cinnamyl backbone and the potent electronic influence of the fluorine substituent.
The α,β-Unsaturated Carbonyl System
Like its parent compound, cinnamaldehyde, this compound features an aldehyde group in conjugation with a carbon-carbon double bond. This arrangement creates an extended π-system, allowing for two primary sites of nucleophilic attack: direct (1,2-addition) at the carbonyl carbon and conjugate (1,4-addition) at the β-carbon.[1][2] The electronegative oxygen atom polarizes the system, withdrawing electron density and making both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic.[3]
The Role of the meta-Fluoro Substituent
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[4] In the meta position, this inductive effect strongly deactivates the aromatic ring and, by extension, pulls electron density from the entire conjugated system towards the ring. This effect significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to unsubstituted cinnamaldehyde.[5] While fluorine can also exert a π-donating resonance effect (+R), this effect is maximal at the ortho and para positions and is significantly attenuated from the meta position. Therefore, the reactivity of this compound is dominated by the inductive electron withdrawal, making its aldehyde group a more potent electrophile.
Caption: Dominant electronic effects in this compound.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a wide range of chemical transformations.
Nucleophilic Addition Reactions
These reactions involve the direct attack of a nucleophile on the carbonyl carbon.
-
Reduction to an Alcohol: The aldehyde is readily reduced to 3-fluorocinnamyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol.[6] The reaction proceeds via the transfer of a hydride ion (H⁻) to the carbonyl carbon.[6] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will also effectively perform this reduction, but requires anhydrous conditions.[6]
-
Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgBr) and organolithiums (R-Li), add to the aldehyde to form secondary alcohols. These strong, hard nucleophiles typically favor direct 1,2-addition over conjugate 1,4-addition.[7]
Condensation Reactions
These reactions are fundamental for carbon-carbon bond formation.
-
Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes.[8] The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond, replacing the C=O bond.[9] The reaction proceeds through a betaine or oxaphosphetane intermediate.[8] The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used.[8] Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[8]
-
Knoevenagel Condensation: This is a condensation reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[10] The reaction is a cornerstone for synthesizing substituted alkenes and is widely used in the preparation of various organic intermediates.[11] The process can often be carried out in environmentally benign solvents like water or ethanol.[12][13]
Oxidation to a Carboxylic Acid
The aldehyde group is easily oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). This transformation yields trans-3-Fluorocinnamic acid, a useful synthetic intermediate.[14][15] Aldehydes are also susceptible to autoxidation in the presence of air, a reaction activated by light.[16]
Reductive Amination
This process converts the aldehyde into an amine. The reaction typically involves two steps in one pot: first, the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[17]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol details the selective reduction of the aldehyde to the corresponding alcohol.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol). Dissolve the aldehyde in 30 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: In small portions over 15 minutes, add sodium borohydride (0.42 g, 11.0 mmol) to the stirring solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The starting material should have an Rf of ~0.6, while the more polar alcohol product will have a lower Rf of ~0.3. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl. This will neutralize excess NaBH₄ and decompose the borate esters. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorocinnamyl alcohol as a pale yellow oil or low-melting solid.
Data Summary Table:
| Compound | Molecular Weight | Moles (mmol) | Rf (4:1 Hex:EtOAc) | Expected Yield |
| This compound | 152.15 g/mol | 10.0 | ~0.6 | N/A |
| Sodium Borohydride | 37.83 g/mol | 11.0 | N/A | N/A |
| 3-Fluorocinnamyl Alcohol | 154.16 g/mol | ~9.5 | ~0.3 | >95% |
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of 1-(3-fluorophenyl)-4-phenyl-1,3-butadiene.
Methodology:
-
Ylide Formation: In an oven-dried 50 mL flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol) and 20 mL of anhydrous THF. Cool the suspension to 0 °C. Add sodium ethoxide (0.75 g, 11.0 mmol) and stir the resulting orange-red mixture for 30 minutes at 0 °C to form the phosphorus ylide.[18]
-
Aldehyde Addition: Prepare a solution of this compound (1.52 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.[18]
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis (9:1 Hexanes:EtOAc) shows complete consumption of the aldehyde.
-
Workup: Quench the reaction with 20 mL of saturated ammonium chloride solution. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Purification: The major byproduct is triphenylphosphine oxide. A significant portion can be removed by concentrating the organic layer and triturating the residue with cold hexanes, in which the product is soluble but the oxide is not. Filter the mixture. The filtrate can be further purified by column chromatography on silica gel.
-
Characterization: The final product's identity and stereochemistry can be confirmed by ¹H NMR spectroscopy and melting point analysis.[19]
Caption: Experimental workflow for the Wittig reaction.
Applications in Drug Discovery and Organic Synthesis
The unique reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry and a versatile building block for synthetic chemists.
-
Medicinal Chemistry: The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[20] Derivatives of fluorinated cinnamaldehydes have been synthesized and evaluated for a range of biological activities, including as urease inhibitors and HDAC inhibitors.[21][22] The aldehyde group provides a reactive handle for derivatization, allowing for the generation of libraries of compounds for screening.[21][23][24][25]
-
Organic Synthesis: As demonstrated, the aldehyde is a key functional group for building molecular complexity. It readily participates in reactions that form C-C, C-N, and C-O bonds, making it a crucial starting material for the synthesis of complex natural products and other target molecules.
Conclusion
This compound presents a highly reactive and versatile aldehyde functionality. Its electrophilicity is significantly enhanced by the inductive effect of the meta-fluorine substituent, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Understanding its electronic properties allows chemists to predictably control its reactivity, enabling the efficient synthesis of a wide array of valuable compounds for both research and industrial applications.
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- 24. mdpi.com [mdpi.com]
- 25. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 3-Fluorocinnamaldehyde in Common Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of 3-Fluorocinnamaldehyde, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a predictive solubility framework based on first principles of molecular structure, polarity, and intermolecular forces. We analyze the physicochemical characteristics of this compound to hypothesize its behavior in a range of polar protic, polar aprotic, and non-polar organic solvents. To empower researchers, a detailed, self-validating experimental protocol for the quantitative determination of solubility via the isothermal shake-flask method is presented, complete with a procedural workflow diagram and safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.
Introduction to this compound
This compound, with the chemical formula C₉H₇FO, is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring, an α,β-unsaturated aldehyde group, and a fluorine substituent, makes it a precursor for a variety of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1][2] The fluorine atom, in particular, can significantly alter the electronic properties, metabolic stability, and binding affinity of target molecules, making fluorinated intermediates like this highly sought after in drug discovery.
A fundamental, yet often overlooked, physicochemical property governing the utility of any compound is its solubility. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[3] Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for its effective application.
The Theoretical Basis of Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.[4]
Molecular Structure Analysis of this compound
The solubility characteristics of this compound can be inferred from its key structural features:
-
Phenyl Ring and Alkene Chain: The C₉ hydrocarbon backbone is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, containing a partial positive charge on the carbon and a partial negative charge on the oxygen. This allows for dipole-dipole interactions. The oxygen atom's lone pairs can also act as hydrogen bond acceptors.[5]
-
Fluorine Substituent (-F): Located at the meta-position, the highly electronegative fluorine atom enhances the molecule's overall polarity and can participate as a weak hydrogen bond acceptor.
Collectively, these features render this compound a moderately polar molecule. Its solubility will be highest in solvents that can effectively engage with both its polar (aldehyde, fluorine) and non-polar (phenyl ring) regions.
The "Like Dissolves Like" Principle
This long-standing principle provides a reliable qualitative forecast of solubility.[6]
-
Polar Solvents: Solvents with high dielectric constants and/or the ability to form hydrogen bonds are expected to be effective at solvating this compound. Polar protic solvents (e.g., ethanol, methanol) can hydrogen bond with the carbonyl oxygen. Polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate) can engage in strong dipole-dipole interactions.
-
Non-Polar Solvents: Solvents with low polarity (e.g., toluene, hexane) will primarily interact with the phenyl ring and hydrocarbon chain. While some solubility is expected due to these non-polar interactions, it is likely to be less pronounced than in polar organic solvents.
-
Water: Despite being a highly polar, protic solvent, water is generally a poor solvent for larger organic molecules. The large hydrophobic phenyl ring of this compound is expected to lead to very limited solubility in water, a common trait for aldehydes with more than four carbon atoms.[7]
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This table serves as a practical guide for solvent selection prior to experimental verification.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Very Low | Large hydrophobic phenyl ring outweighs the polar aldehyde group's ability to form hydrogen bonds with water.[5][7] |
| Methanol | High | Small polar alcohol that can act as a hydrogen bond donor to the carbonyl oxygen. Miscible with many aldehydes. | |
| Ethanol | High | Similar to methanol; its slightly larger alkyl chain may slightly enhance interaction with the phenyl ring. | |
| Isopropanol | Moderate to High | Larger alkyl chain increases non-polar character, potentially balancing interactions with both parts of the solute. | |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the carbonyl group; effectively solvates both polar and non-polar moieties.[8] |
| Ethyl Acetate | Moderate to High | Good balance of polarity for interacting with the aldehyde group and a non-polar ethyl group for the phenyl ring. | |
| Dichloromethane (DCM) | Moderate to High | A versatile solvent capable of dissolving moderately polar organic compounds. | |
| Chloroform | High | A common solvent for cinnamaldehyde and related compounds.[9] | |
| Acetonitrile | Moderate | Highly polar, but its small size may be less effective at solvating the bulky non-polar ring compared to other polar aprotics. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |
| N,N-Dimethylformamide (DMF) | High | A powerful polar aprotic solvent, often used for compounds with moderate to low solubility elsewhere.[8] | |
| Non-Polar | Toluene | Moderate | Aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-stacking. |
| Hexane / Heptane | Low | Aliphatic hydrocarbons lack the polarity to effectively solvate the aldehyde group.[9] | |
| Diethyl Ether | Moderate to High | While overall polarity is low, the ether oxygen can act as a hydrogen bond acceptor for trace water and interact with the solute.[10] |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantification, a robust and reliable experimental method is required. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid in a solvent.
Objective
To determine the quantitative solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C / 298.15 K).
Principle
An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium. The resulting saturated solution is then carefully separated from the excess solid, and the mass of the dissolved solute in a known volume of the solution is determined gravimetrically after solvent evaporation.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes (Class A)
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed glass sample vials for evaporation
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Pre-weigh several clean, dry glass vials for the evaporation step and record their masses (m_vial).
-
Sample Addition: To a larger glass vial with a screw cap, add a known volume of the test solvent (e.g., 10.00 mL) using a Class A volumetric pipette.
-
Ensuring Excess Solute: Add an excess amount of this compound to the solvent. A visual confirmation of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.
-
Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a prolonged period (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium for potentially slow-dissolving compounds). The required time should be determined experimentally by taking measurements at different time points (e.g., 24h, 48h, 72h) until the solubility value remains constant.
-
Settling Phase: After agitation, allow the vials to rest in the constant temperature bath for at least 2-4 hours to let the excess solid settle. This step is critical to prevent clogging the filter in the next step.
-
Sample Withdrawal: Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe (e.g., 5.00 mL). Immediately attach a syringe filter to the end of the syringe.
-
Filtration and Collection: Discard the first portion of the filtrate (e.g., ~0.5 mL) to saturate the filter material and avoid adsorption effects. Carefully dispense a precise volume of the subsequent filtrate (e.g., 2.00 mL) into one of the pre-weighed evaporation vials. Record the exact volume transferred (V_sample).
-
Gravimetric Analysis: Record the total mass of the vial plus the saturated solution (m_total). Then, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C, well below the boiling point of the solute) or in a vacuum desiccator until all the solvent has evaporated and a constant mass is achieved.
-
Final Weighing: Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake, then weigh it to obtain the final mass of the vial plus the dried solute (m_final).
Diagram of Experimental Workflow
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Calculations
The mass of the dissolved solute (m_solute) is calculated as: m_solute = m_final - m_vial
The solubility (S) in grams per liter (g/L) is then: S (g/L) = m_solute / V_sample
To express solubility in moles per liter (mol/L), use the molar mass (MM) of this compound (150.16 g/mol ): S (mol/L) = S (g/L) / MM
System Validation and Quality Control
-
Temperature Control: Maintain the temperature of the shaker bath to within ±0.1 °C.
-
Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Purity: Use high-purity solute and solvents to avoid erroneous results. The purity of the solid phase remaining after equilibration should be checked to ensure no polymorph transitions or degradation has occurred.
-
Evaporation: Ensure complete removal of the solvent without loss of the solute. Vacuum drying is preferred over heat to prevent degradation of the compound.
Safety and Handling Considerations
Based on available Safety Data Sheets (SDS) for this compound and related compounds, appropriate safety measures must be observed.[11][12]
-
Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. embibe.com [embibe.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
3-Fluorocinnamaldehyde: A Technical Guide to Investigating its Potential Biological Activities
Introduction
3-Fluorocinnamaldehyde (3-FCA) is a synthetic derivative of cinnamaldehyde, a well-documented bioactive compound found in cinnamon. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, bioavailability, and potency. While extensive research exists for cinnamaldehyde and its various derivatives, 3-FCA itself remains a relatively underexplored molecule.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential biological activities of this compound. Drawing upon the known properties of related compounds, this document outlines the hypothesized activities of 3-FCA and provides detailed, field-proven experimental protocols to validate these hypotheses.
The core premise of this guide is to treat the exploration of 3-FCA's bioactivity as a self-validating system. Each proposed activity is paired with robust experimental designs, enabling researchers to generate high-quality, reproducible data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their investigations.
Hypothesized Biological Activities and Mechanisms of Action
Based on the known biological profile of cinnamaldehyde and other halogenated derivatives, this compound is hypothesized to possess a range of therapeutic potentials.
Anticancer Potential
Cinnamaldehyde and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The propenal group in cinnamaldehyde is considered a key functional group for its antitumor activity.[5] It is plausible that 3-FCA could exhibit similar or enhanced anticancer properties.
Hypothesized Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and migration.[6][7] Cinnamaldehyde has been shown to inhibit the JAK/STAT3 pathway.[6][7][8] It is hypothesized that 3-FCA may act as a direct or indirect inhibitor of STAT3 phosphorylation and dimerization.
Diagram: Hypothesized Inhibition of the STAT3 Signaling Pathway by this compound
Caption: Hypothesized mechanism of STAT3 pathway inhibition by this compound.
Anti-Inflammatory Activity
Cinnamaldehyde is known to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11][12][13] The anti-inflammatory effects are often linked to the modulation of signaling pathways such as NF-κB and JAK/STAT.[7][8][9]
Hypothesized Mechanism of Action: Modulation of Inflammatory Cytokine Production
3-FCA is predicted to reduce the expression and secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli.
Antimicrobial Activity
Cinnamaldehyde and its derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16][17] The aldehyde group is crucial for this activity, as it can react with biological nucleophiles like proteins and nucleic acids.
Hypothesized Mechanism of Action: Disruption of Microbial Cell Integrity and Function
3-FCA may disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cell division, leading to microbial death.
Neuroprotective Potential
Emerging evidence suggests that cinnamaldehyde and its metabolites have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20] These effects are attributed to its anti-inflammatory and antioxidant properties.
Hypothesized Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress
3-FCA may protect neuronal cells by reducing the production of inflammatory mediators and reactive oxygen species (ROS) in the brain.
Experimental Protocols for Validation
The following section provides detailed, step-by-step methodologies for investigating the hypothesized biological activities of this compound.
Assessment of Anticancer Activity
a) Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
b) Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, in this case, phosphorylated STAT3 (p-STAT3), to confirm the inhibition of the STAT3 pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target protein (total STAT3 and p-STAT3).
-
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with 3-FCA at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
-
Diagram: Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for evaluating the anticancer potential of this compound.
c) Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cancer cells with 3-FCA at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Evaluation of Anti-Inflammatory Properties
a) Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.
-
Principle: A capture antibody specific for the target cytokine is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of cytokine present.
-
Protocol:
-
Cell Stimulation: Seed macrophages (e.g., RAW 264.7) or other relevant immune cells in a 24-well plate. Pre-treat the cells with various concentrations of 3-FCA for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.
-
Determination of Antimicrobial Activity
a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial two-fold dilutions of 3-FCA in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of 3-FCA at which no visible growth is observed.
-
Assessment of Neuroprotective Effects
a) In Vitro Neuroprotection Assay
This assay assesses the ability of 3-FCA to protect neuronal cells from a neurotoxic insult.
-
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of 3-FCA for a few hours.
-
Neurotoxic Challenge: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.
-
Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay as described previously. An increase in cell viability in the 3-FCA treated groups compared to the toxin-only group indicates a neuroprotective effect.
-
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothesized Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | Data to be determined | Data to be determined | Data to be determined |
| A549 (Lung) | Data to be determined | Data to be determined | Data to be determined |
| HCT116 (Colon) | Data to be determined | Data to be determined | Data to be determined |
| PC-3 (Prostate) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothesized Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC Value |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined |
| Candida albicans | Data to be determined |
Conclusion
This compound represents a promising, yet understudied, molecule with the potential for significant biological activities. This technical guide provides a robust framework for the systematic investigation of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The provided protocols are designed to be self-validating, ensuring the generation of high-quality data. By following this guide, researchers can effectively elucidate the therapeutic potential of this compound and contribute valuable knowledge to the field of drug discovery. The logical progression from in vitro screening to mechanistic studies outlined herein will pave the way for a comprehensive understanding of this intriguing compound.
References
- 1. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde Regulates the Migration and Apoptosis of Gastric Cancer Cells by Inhibiting the Jak2/Stat3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulatory effects of cinnamaldehyde on uric acid level and IL-6/JAK1/STAT3 signaling as a promising therapeutic strategy against benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effect of Cinnamaldehyde in a Mouse Model of 2,4-Dinitrofluorobenzene-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effect of Cinnamaldehyde in a Mouse Model of 2,4-Dinitrofluorobenzene-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of Cinnamaldehyde, Carvacrol, and Lauric Arginate against Salmonella Tennessee in a Glycerol-Sucrose Model and Peanut Paste at Different Fat Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jkimsu.com [jkimsu.com]
- 20. mdpi.com [mdpi.com]
A-Scientist's Guide to the Synthesis of 3-Fluorocinnamaldehyde: A Historical and Mechanistic Perspective
Abstract
3-Fluorocinnamaldehyde is a valuable substituted aromatic aldehyde, serving as a crucial building block in the synthesis of various pharmacologically active compounds and materials. Its strategic importance, particularly for professionals in drug development, stems from the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will dissect the core synthetic strategies, moving from the foundational Claisen-Schmidt condensation to the more controlled and stereoselective olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The narrative emphasizes the causality behind experimental choices, offers field-proven insights into protocol execution, and presents a comparative analysis of these key methodologies.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The 3-fluoro substituent on the cinnamaldehyde scaffold provides medicinal chemists with a powerful tool. Cinnamaldehyde derivatives themselves are known for a wide range of biological activities, and the addition of fluorine can modulate these properties in beneficial ways. For instance, derivatives of fluorocinnamaldehyde have been investigated for their potential as urease inhibitors, which are relevant in treating infections caused by Helicobacter pylori[1][2]. Understanding the synthetic routes to this key intermediate is therefore of paramount importance for researchers aiming to develop novel therapeutics. This guide traces the historical progression of its synthesis, providing both the "how" and the "why" for each major approach.
Chapter 1: The Classic Approach - Claisen-Schmidt Condensation
The earliest and most direct conceptual route to this compound is the Claisen-Schmidt condensation. This reaction, a variation of the aldol condensation, was first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the early 1880s[3]. It involves the base-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (like 3-fluorobenzaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde)[3][4].
Mechanistic Insight
The reaction proceeds via a well-understood pathway. A base, typically sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The resulting β-hydroxy aldehyde (aldol adduct) readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound. The dehydration step is particularly favorable due to the formation of an extended conjugated system involving the aromatic ring and the newly formed double bond.
Caption: Mechanism of the Claisen-Schmidt condensation.
Field-Proven Protocol: Claisen-Schmidt Synthesis
-
Setup: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add acetaldehyde (1.2 eq). The reaction vessel should be cooled in an ice bath to 0-5 °C.
-
Scientist's Note: Using a slight excess of acetaldehyde helps to drive the reaction to completion. However, a large excess should be avoided as it can lead to self-condensation side products. Cooling is critical to manage the exothermic nature of the reaction and minimize these side reactions.
-
-
Base Addition: Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). The crude product often precipitates and can be collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Advantages and Limitations
-
Advantages: This method is operationally simple, uses inexpensive and readily available starting materials (3-fluorobenzaldehyde, acetaldehyde, and NaOH), and avoids complex reagents.
-
Limitations: The primary drawback is the potential for moderate yields due to the self-condensation of acetaldehyde. Furthermore, controlling the reaction can be challenging, and it may not be suitable for substrates with base-sensitive functional groups.
Chapter 2: The Era of Controlled Olefination
To overcome the limitations of the Claisen-Schmidt condensation, chemists turned to more sophisticated methods that offer greater control over the formation of the carbon-carbon double bond. The Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction, became the gold standards for olefination.
The Wittig Reaction
Developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene[5][6][7]. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct[5].
Mechanism and Stereochemistry: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane[5][6][8]. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides (those with an electron-withdrawing group on the carbanion) favor the formation of (E)-alkenes[5][6]. For the synthesis of this compound, which is predominantly the (E)-isomer, a stabilized or semi-stabilized ylide would be required.
The Horner-Wadsworth-Emmons (HWE) Reaction
First reported by Leopold Horner in 1958 and later refined by Wadsworth and Emmons, the HWE reaction is a powerful modification of the Wittig reaction[9][10]. It employs a phosphonate carbanion, generated by treating a phosphonate ester with a base, instead of a phosphorus ylide[9][11].
Mechanism and Key Advantages: The HWE reaction mechanism is similar to the Wittig reaction, involving the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a phosphate ester byproduct[9][12][13]. The HWE reaction offers several distinct advantages over the classic Wittig reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently with a wider range of aldehydes, including sterically hindered ones[9].
-
Superior Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, which is ideal for the synthesis of (E)-3-Fluorocinnamaldehyde[9][11][12].
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, making its removal from the reaction mixture via a simple aqueous extraction far easier than the separation of triphenylphosphine oxide, which often requires column chromatography[9][12][13].
Caption: Key workflow differences between Wittig and HWE reactions.
Field-Proven Protocol: HWE Synthesis
-
Reagent Preparation: Prepare or obtain diethyl (formylmethyl)phosphonate.
-
Carbanion Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Scientist's Note: Anhydrous conditions are crucial as the phosphonate carbanion is a strong base and will be quenched by water. NaH is a common and effective base for this deprotonation.
-
-
Phosphonate Addition: Add the diethyl (formylmethyl)phosphonate (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-3-Fluorocinnamaldehyde.
Chapter 3: Comparative Analysis of Synthetic Routes
The choice of synthetic methodology depends on factors such as scale, required purity, cost, and available equipment. Below is a comparative summary of the discussed methods.
| Method | Key Reagents | Stereoselectivity (E:Z) | Yield | Key Advantages | Key Disadvantages |
| Claisen-Schmidt | 3-Fluorobenzaldehyde, Acetaldehyde, NaOH | Poor to Moderate | Moderate | Inexpensive, simple setup | Side reactions, purification can be difficult |
| Wittig | Phosphonium Salt, Strong Base, 3-Fluorobenzaldehyde | Varies with ylide | Good | Well-established, versatile | Strong base needed, byproduct removal is difficult |
| HWE | Phosphonate Ester, Base (NaH), 3-Fluorobenzaldehyde | Excellent (>95:5) | Good to Excellent | High E-selectivity, easy byproduct removal[9][12][13] | Phosphonate reagent is more expensive |
Conclusion
The synthesis of this compound has evolved significantly from its conceptual origins in the classic Claisen-Schmidt condensation. While this method remains a straightforward approach, its limitations in control and yield prompted the adoption of more robust olefination techniques. The Horner-Wadsworth-Emmons reaction, in particular, has emerged as the superior method for laboratory and industrial synthesis, offering excellent stereocontrol to selectively produce the desired (E)-isomer and a significantly more manageable purification process. For drug development professionals, understanding this evolution provides not only a practical guide to synthesis but also a deeper appreciation for the chemical innovations that enable the creation of complex, fluorinated molecules essential for modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Theoretical Chemist's Guide to the Electronic Properties of 3-Fluorocinnamaldehyde
Preamble: The Significance of 3-Fluorocinnamaldehyde in Modern Research
This compound, a halogenated derivative of the naturally occurring cinnamaldehyde, presents a molecule of significant interest in the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can dramatically alter the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. Understanding these electronic perturbations is paramount for the rational design of novel therapeutics and functional materials. For instance, fluorination is a common strategy in drug development to enhance metabolic stability and binding affinity.[1]
This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT), a powerful computational tool that allows for the accurate prediction of molecular properties. This guide is intended for researchers, scientists, and drug development professionals who wish to employ computational chemistry to gain deeper insights into the structure-property relationships of this and similar molecules.
Part 1: Foundational Theoretical Framework and Computational Strategy
The Choice of Computational Method: Why Density Functional Theory?
For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy.[2] It allows us to model the electronic structure by approximating the many-body problem of electron interactions into a more manageable one based on the electron density. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of both ground-state geometries and electronic properties.[2][3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing systems with significant electron correlation.
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended for this system.[2][3][4] Let's break down why:
-
6-311G: This triple-zeta basis set provides a flexible description of the valence electrons.
-
++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions and systems with lone pairs, which is relevant for the oxygen and fluorine atoms in this compound.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonding.
-
Computational Workflow: A Step-by-Step Protocol
The following workflow outlines the key computational steps for a thorough investigation of the electronic properties of this compound.
Caption: A generalized workflow for the theoretical investigation of this compound's electronic properties.
-
Molecule Building & Initial Geometry: Construct the this compound molecule using a molecular builder. It is crucial to consider the possibility of different conformers, such as the s-cis and s-trans isomers around the C-C single bond of the propenal group. Theoretical studies on cinnamaldehyde have shown that the s-trans conformer is generally more stable.[2][3]
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This step locates the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum and not a transition state.
-
Electronic Property Calculation: From the optimized geometry, a single-point energy calculation can be performed to derive various electronic properties, which will be discussed in the subsequent sections.
-
Data Analysis & Visualization: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are then analyzed to extract the desired properties. Visualization of molecular orbitals and electrostatic potential maps is crucial for a qualitative understanding.
Part 2: Unveiling the Electronic Landscape of this compound
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests a more reactive molecule.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Physical Chemistry and Functional Materials » Submission » The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules [dergipark.org.tr]
3-Fluorocinnamaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Fluorocinnamaldehyde, a halogenated aromatic aldehyde, is emerging as a pivotal precursor in the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive scaffold for the design of new therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound, with a focus on its application in the generation of innovative molecular architectures, including chalcones and various heterocyclic systems. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging the synthetic versatility of this valuable building block.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance a compound's pharmacological profile.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide range of biologically active compounds.[2] While 4-fluorocinnamaldehyde has been extensively studied, its isomer, this compound, offers a distinct electronic and steric profile, providing a valuable alternative for scaffold diversification and the exploration of new structure-activity relationships (SAR).
This guide focuses on the synthetic utility of this compound as a precursor to novel compounds. We will explore its synthesis, spectroscopic characterization, and key reactions, providing practical insights and detailed protocols for its application in the research laboratory.
Synthesis of this compound
The most direct and common methods for the synthesis of this compound involve the extension of the carbon chain of 3-fluorobenzaldehyde. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most reliable and widely used methods for this transformation, offering good to excellent yields and stereoselectivity for the desired (E)-isomer.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[3][4] The reaction involves the condensation of a phosphonate carbanion with an aldehyde.[3] For the synthesis of this compound, this would involve the reaction of 3-fluorobenzaldehyde with the ylide generated from a suitable phosphonate, such as diethyl (formylmethyl)phosphonate.
Experimental Protocol: Synthesis of (E)-3-(3-Fluorophenyl)acrylaldehyde via Horner-Wadsworth-Emmons Reaction
Materials:
-
3-Fluorobenzaldehyde
-
Diethyl (formylmethyl)phosphonate
-
Sodium hydride (NaH) or other suitable base (e.g., DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl (formylmethyl)phosphonate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (E)-3-(3-fluorophenyl)acrylaldehyde.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydride is essential to deprotonate the phosphonate and generate the nucleophilic ylide.
-
Anhydrous conditions are critical as the ylide is highly reactive towards water.
-
The reaction is typically performed at low temperatures initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
The purification by column chromatography is necessary to remove the phosphate byproduct and any unreacted starting materials.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the HWE reaction.
Spectroscopic Characterization of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The aldehydic proton should appear as a doublet in the downfield region (δ 9.5-10.0 ppm) due to coupling with the adjacent vinylic proton. The vinylic protons will appear as a pair of doublets, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-7.8 ppm) due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon in the downfield region (δ 190-195 ppm). The carbon atom attached to the fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), with a large coupling constant. Other aromatic and vinylic carbons will also show smaller couplings to fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
Table 1: Experimental NMR Data for (E)-3-(3-Fluorophenyl)-2-phenylacrylaldehyde[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |
| ¹H | 9.78 | s, 1H (Aldehyde) |
| 7.44–7.38 | m, 3H (Aromatic) | |
| 7.35 | s, 1H (Aromatic) | |
| 7.24–7.16 | m, 3H (Aromatic) | |
| 7.02–6.97 | m, 2H (Aromatic) | |
| 6.85 | d, J = 9.5 Hz, 1H (Vinylic) | |
| ¹³C | 193.7 | Carbonyl |
| 162.5 | d, J = 246.4 Hz (C-F) | |
| 148.2, 142.9, 136.2 (d, J = 8.1 Hz), 132.9, 130.1 (d, J = 8.3 Hz), 129.3, 129.1, 128.9, 126.7 (d, J = 2.4 Hz), 117.3, 117.1 (d, J = 2.8 Hz), 116.9 | Aromatic and Vinylic Carbons | |
| ¹⁹F | -112.13 |
This data from a closely related derivative provides a strong basis for the interpretation of the spectra of compounds derived from this compound.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks would include the C=C stretching of the alkene at around 1620-1640 cm⁻¹, C-H stretching of the aldehyde at approximately 2720 cm⁻¹ and 2820 cm⁻¹, and C-F stretching in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl radical (-CHO) and other characteristic fragmentations of the cinnamaldehyde scaffold.
This compound as a Precursor for Novel Compounds
The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the α,β-unsaturated system. These provide multiple sites for chemical modification, allowing for the synthesis of a wide variety of derivatives.
Synthesis of 3-Fluorochalcones
Chalcones are a class of open-chain flavonoids with a 1,3-diaryl-2-propen-1-one backbone. They are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] 3-Fluorochalcones can be readily synthesized via the Claisen-Schmidt condensation of this compound with a suitable acetophenone derivative.[6][8]
Experimental Protocol: General Procedure for the Synthesis of 3-Fluorochalcones
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
To this stirred solution, add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-fluorochalcone.
Causality Behind Experimental Choices:
-
The base-catalyzed Claisen-Schmidt condensation is a classic and efficient method for chalcone synthesis.
-
The use of an alcoholic solvent facilitates the dissolution of the reactants.
-
The reaction is typically carried out at room temperature, making it an energy-efficient process.
-
Precipitation in cold water allows for easy isolation of the crude product.
-
Recrystallization is a standard method for purifying solid organic compounds.
Diagram of the Claisen-Schmidt Condensation for 3-Fluorochalcone Synthesis:
Caption: General scheme for the synthesis of 3-fluorochalcones.
Synthesis of Heterocyclic Compounds
The α,β-unsaturated carbonyl system in this compound is an excellent Michael acceptor and a versatile precursor for the synthesis of various heterocyclic compounds.[1] For instance, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine can lead to isoxazolines. Furthermore, condensation with active methylene compounds can be used to construct a variety of carbocyclic and heterocyclic rings.
While specific examples for this compound are sparse in the literature, the well-documented reactivity of other cinnamaldehyde derivatives provides a strong predictive framework for its synthetic potential in this area.[9][10]
Diagram Illustrating Potential Heterocyclic Scaffolds from this compound:
Caption: Potential pathways to heterocyclic compounds from this compound.
Conclusion and Future Perspectives
This compound is a precursor with considerable, yet underexplored, potential in synthetic and medicinal chemistry. Its straightforward synthesis from 3-fluorobenzaldehyde and the versatile reactivity of its aldehyde and α,β-unsaturated system make it an ideal starting point for the generation of diverse compound libraries. The strategic placement of the fluorine atom at the meta position offers a unique electronic signature that can be exploited to fine-tune the biological activity and pharmacokinetic properties of its derivatives.
Future research should focus on the systematic exploration of the reactivity of this compound with a wider range of nucleophiles and dienophiles to construct novel heterocyclic and carbocyclic scaffolds. The biological evaluation of these new compounds could lead to the discovery of potent and selective therapeutic agents for a variety of diseases. The detailed experimental protocols and foundational data presented in this guide are intended to facilitate and inspire such endeavors, paving the way for new discoveries in the field of drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Fluorocinnamaldehyde
Abstract
3-Fluorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is a compound of increasing interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by the fluorine substituent. Understanding its stability and degradation pathways is paramount for ensuring the safety, efficacy, and shelf-life of products containing this molecule. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Drawing upon established knowledge of cinnamaldehyde chemistry and the principles of physical organic chemistry, this document elucidates the likely degradation mechanisms and products. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to empirically validate these predictions and establish a comprehensive stability profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Introduction: The Influence of Fluorine on Cinnamaldehyde's Core Structure
Cinnamaldehyde, the principal flavor and aroma constituent of cinnamon, is an α,β-unsaturated aldehyde with a well-documented susceptibility to degradation.[1] The introduction of a fluorine atom at the meta-position (C3) of the phenyl ring in this compound is anticipated to significantly modulate its electronic properties and, consequently, its stability. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the entire conjugated system, including the aldehyde moiety and the propenal side chain.
The -I effect of the fluorine atom is expected to:
-
Increase the electrophilicity of the aldehydic carbon , potentially rendering it more susceptible to nucleophilic attack.
-
Influence the electron density of the aromatic ring and the conjugated double bond , which may alter its susceptibility to oxidative and photochemical degradation.
-
Strengthen adjacent carbon-hydrogen bonds , which could impact thermal degradation pathways.[2]
This guide will explore the practical implications of these electronic perturbations on the stability of this compound across a range of stress conditions.
Predicted Degradation Pathways
The degradation of this compound is likely to proceed through several key pathways, primarily driven by hydrolysis, oxidation, photolysis, and thermolysis. The following sections detail the predicted mechanisms and resulting degradants for each pathway, drawing parallels with the known degradation of cinnamaldehyde.
Hydrolytic Degradation
Hydrolysis of α,β-unsaturated aldehydes like cinnamaldehyde can occur, although it is generally slow under neutral conditions.[3] The presence of the electron-withdrawing fluorine atom in this compound may slightly enhance the susceptibility of the aldehyde to hydration, though significant degradation is primarily expected under acidic or basic conditions.
Predicted Products:
-
Under acidic conditions: Acid-catalyzed hydration of the aldehyde to form the corresponding geminal diol is possible, though typically reversible. More significant degradation is expected to involve the conjugated system.
-
Under basic conditions: Base-catalyzed retro-aldol condensation is a plausible pathway, leading to the formation of 3-fluorobenzaldehyde and acetaldehyde.[4][5]
Caption: Predicted hydrolytic degradation of this compound.
Oxidative Degradation
Oxidation is a major degradation pathway for aldehydes. Cinnamaldehyde is known to oxidize in the presence of air and light to form cinnamic acid.[1] A similar pathway is anticipated for this compound. The reaction likely proceeds through a free-radical chain mechanism, initiated by the abstraction of the aldehydic hydrogen.
Predicted Products:
-
3-Fluorocinnamic acid: The primary oxidation product resulting from the conversion of the aldehyde group to a carboxylic acid.
-
Epoxidation products: The double bond in the propenal side chain is also susceptible to oxidation, potentially forming an epoxide.
-
Chain cleavage products: Under more aggressive oxidative conditions, cleavage of the double bond can occur, leading to the formation of 3-fluorobenzaldehyde.
Caption: Predicted oxidative degradation pathways of this compound.
Photodegradation
Conjugated systems like this compound are prone to photodegradation upon absorption of UV light. The fluorine substituent may influence the photostability of the molecule.[6][7] Photochemical reactions can include isomerization, cyclization, and photo-oxidation.
Predicted Products:
-
(Z)-3-Fluorocinnamaldehyde: Photoisomerization of the trans (E) isomer to the cis (Z) isomer.
-
Cyclization products: Intramolecular cyclization reactions may occur, leading to the formation of various photoproducts.
-
Photo-oxidative products: In the presence of oxygen, photo-oxidation can lead to the formation of the same products as seen in oxidative degradation (e.g., 3-fluorocinnamic acid and 3-fluorobenzaldehyde).[8]
Caption: Predicted photodegradation pathways of this compound.
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal decomposition. The strength of the C-F bond suggests that cleavage of this bond is unlikely under typical thermal stress conditions.[9] Degradation is more likely to involve the propenal side chain.
Predicted Products:
-
Decarbonylation products: Loss of carbon monoxide from the aldehyde group to form 3-fluorostyrene.
-
Polymerization products: At higher concentrations and temperatures, polymerization of the unsaturated aldehyde can occur.
-
Fragmentation products: Cleavage of other bonds in the side chain could lead to a variety of smaller volatile compounds.[4]
Caption: Predicted thermal degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound and identify its degradation products, a series of forced degradation studies should be conducted.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during its shelf life.
General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) should be prepared.
-
Controls: A control sample of this compound, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[10] This may require optimizing the stress conditions (e.g., concentration of reagent, duration of exposure, temperature).
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.[12][13]
Hydrolytic Degradation Protocol
-
Acidic Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of purified water.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
Oxidative Degradation Protocol
-
To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Photodegradation Protocol
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.
-
Analyze the samples at appropriate time intervals.
Thermal Degradation Protocol
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Place a solution of this compound in a sealed vial in a controlled temperature oven (e.g., 80 °C).
-
Analyze the samples at appropriate time intervals.
References
- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Claisen-Schmidt Condensation using 3-Fluorocinnamaldehyde
Introduction: The Significance of Fluorinated Chalcones in Modern Drug Discovery
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry.[1] These compounds are not only key biosynthetic precursors to all flavonoids but also exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The synthetic accessibility of the chalcone framework, primarily through the robust and efficient Claisen-Schmidt condensation, allows for extensive structural diversification to optimize therapeutic potential.[2]
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This application note provides a detailed protocol for the synthesis of a novel fluorinated chalcone via the base-catalyzed Claisen-Schmidt condensation of 3-Fluorocinnamaldehyde with acetophenone. The principles and methodologies described herein are intended to guide researchers in the synthesis and purification of this important class of compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Refer to SDS for handling.[4] |
| Acetophenone | ≥99% | e.g., Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | e.g., Fisher Scientific | |
| Ethanol (95%) | Reagent Grade | e.g., Fisher Scientific | |
| Deionized Water | |||
| Hydrochloric Acid (HCl) | 1 M solution | For neutralization. | |
| Anhydrous Magnesium Sulfate | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For optional column chromatography. | |
| TLC Plates | Silica gel 60 F254 | For reaction monitoring. |
Experimental Protocol: Synthesis of (2E,4E)-1-(3-fluorophenyl)-5-phenylpenta-2,4-dien-1-one
This protocol details the base-catalyzed Claisen-Schmidt condensation between this compound and acetophenone.
Step 1: Reactant Preparation and Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.50 g, 10 mmol) and acetophenone (1.0 eq, e.g., 1.20 g, 10 mmol) in 30 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a 10% (w/v) aqueous solution of sodium hydroxide (e.g., 2.0 g of NaOH in 20 mL of deionized water).
Step 2: Base-Catalyzed Condensation
-
Cool the ethanolic solution of the aldehyde and ketone in an ice-water bath.
-
Slowly add the 10% NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture below 25 °C.
-
After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
-
Typically, a precipitate of the chalcone product will form over the course of 2-4 hours. Continue stirring for an additional hour after the precipitate is observed to ensure maximum conversion.
Step 3: Work-up and Isolation of the Crude Product
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Acidify the mixture to a pH of ~7 by the slow addition of 1 M HCl. This step neutralizes the excess NaOH.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold deionized water until the filtrate is neutral.
-
Allow the crude product to air-dry on the filter paper.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry under vacuum.[6][7]
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of fluorinated chalcone.
Mechanism of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a dehydration step.[2][8]
-
Enolate Formation: The hydroxide ion (⁻OH) from NaOH abstracts an acidic α-hydrogen from acetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by water (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct is unstable and readily undergoes base-catalyzed dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a stable, conjugated α,β-unsaturated ketone (the chalcone).
Mechanism Diagram
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1:1 molar ratio of aldehyde to ketone. | An excess of the aldehyde can lead to side reactions, while an excess of the ketone can result in self-condensation. |
| Base | NaOH or KOH. | These are effective and readily available bases for this condensation.[9] |
| Solvent | Ethanol is a common choice. | It effectively dissolves the reactants and, in many cases, allows for the product to precipitate upon formation, driving the reaction to completion. |
| Temperature | Initial cooling followed by reaction at room temperature. | Cooling during base addition controls the exothermic nature of the initial reaction. Room temperature is generally sufficient for the condensation to proceed to completion. |
| "Oiling Out" | If the product separates as an oil instead of a solid during recrystallization, add more of the "good" solvent (hot ethanol) or try a mixed solvent system.[7] | This phenomenon can occur if the melting point of the chalcone is lower than the boiling point of the solvent or due to impurities. |
Characterization of the Product
The structure and purity of the synthesized fluorinated chalcone should be confirmed using a combination of spectroscopic and physical methods.
| Technique | Expected Observations |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
| FT-IR Spectroscopy | Characteristic peaks for the α,β-unsaturated carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), C=C stretching of the enone system, and C-F stretching.[10] |
| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons of the α,β-unsaturated system (typically doublets with a large coupling constant, J ≈ 15 Hz, indicative of a trans configuration), aromatic protons, and any other specific protons in the molecule.[11][12] |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, vinyl carbons, and aromatic carbons, including the carbon attached to the fluorine atom (showing a characteristic C-F coupling). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Safety Precautions
-
This compound and 3-Fluorobenzaldehyde: These compounds may be irritating to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15][16]
-
Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
Hydrochloric Acid: HCl is corrosive. Handle in a fume hood and wear appropriate PPE.
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Claisen-Schmidt condensation is a versatile and reliable method for the synthesis of chalcones. The protocol described provides a clear and detailed procedure for the preparation of a novel fluorinated chalcone from this compound. The incorporation of a fluorine atom into the chalcone scaffold is a promising strategy for the development of new therapeutic agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. rbattalcollege.org [rbattalcollege.org]
- 10. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 11. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. 3-Fluorobenzaldehyde - Shandong Biotech [shandongbiotech.com]
- 14. 3-Fluorobenzaldehyde, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Fluorobenzaldehyde 97 456-48-4 [sigmaaldrich.com]
Application Note: Synthesis and Characterization of (E)-2-((E)-3-(3-fluorophenyl)allylidene)hydrazine-1-carbothioamide
Introduction
Thiosemicarbazones are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties.[2][3] The biological efficacy of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.[4]
Cinnamaldehyde and its derivatives serve as valuable precursors for synthesizing biologically active thiosemicarbazones. The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][5] This application note provides a detailed protocol for the synthesis of a novel thiosemicarbazone from 3-Fluorocinnamaldehyde. The resulting compound, (E)-2-((E)-3-(3-fluorophenyl)allylidene)hydrazine-1-carbothioamide, is a promising candidate for further biological screening.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed condensation reaction. The mechanism involves two key steps:
-
Nucleophilic Addition: The terminal primary amine (-NH₂) of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.
-
Dehydration: The resulting tetrahedral intermediate, a carbinolamine, is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (imine or azomethine), yielding the final thiosemicarbazone product.[6]
The reaction is typically carried out under reflux in an alcoholic solvent, which is effective at dissolving both reactants and facilitating the reaction.
Experimental Protocol
This section details the necessary materials and the step-by-step procedure for the synthesis and purification of the target thiosemicarbazone.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (98%) | Round-bottom flask (100 mL) |
| Thiosemicarbazide (99%) | Reflux condenser |
| Ethanol (Absolute) | Magnetic stirrer with heating mantle |
| Glacial Acetic Acid (Catalyst) | Büchner funnel and filter flask |
| Deionized Water | Filter paper |
| Chloroform (for recrystallization) | Beakers and Erlenmeyer flasks |
| Melting point apparatus |
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 mmol, 0.75 g) in 25 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is completely dissolved.
-
Addition of Thiosemicarbazide: To this solution, add an equimolar amount of thiosemicarbazide (5.0 mmol, 0.46 g).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The use of an acid catalyst is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. A solid precipitate of the thiosemicarbazone product should form. The cooling process can be completed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization to obtain a high-purity solid suitable for characterization and biological assays.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot chloroform.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Overview
Characterization and Validation
To confirm the identity and purity of the synthesized (E)-2-((E)-3-(3-fluorophenyl)allylidene)hydrazine-1-carbothioamide, a combination of physical and spectroscopic methods should be employed. The data presented below are expected values based on characterization of similar fluorinated cinnamaldehyde and benzaldehyde thiosemicarbazones.[7][8][9]
Physical Properties
| Property | Expected Result | Rationale |
| Appearance | White to pale yellow crystalline solid | Typical for thiosemicarbazone compounds. |
| Yield | 75-90% | The reaction is generally high-yielding.[7] |
| Melting Point | Sharp, defined range (e.g., 150-170°C) | A sharp melting point indicates high purity.[7] |
Spectroscopic Data
The following table summarizes the key spectroscopic signals that validate the formation of the target compound.
| Technique | Key Signal | Expected Chemical Shift / Wavenumber | Assignment & Justification |
| FTIR (KBr, cm⁻¹) | ν(N-H) | ~3200-3400 | Stretching vibrations of the N-H bonds in the amine and amide groups.[7][8] |
| ν(C=N) | ~1500-1600 | Stretching of the newly formed azomethine (imine) C=N bond. Confirms condensation.[7][10] | |
| ν(C=S) | ~1050-1200 | Stretching of the thione (C=S) bond.[7][8] | |
| ¹H NMR (DMSO-d₆, δ ppm) | N²H | ~11.7 | Singlet, deshielded proton of the -NH-N=CH group.[7] |
| N⁴H₂ | ~8.0-8.5 | Broad singlet for the terminal -NH₂ protons. | |
| N=CH | ~8.0 | Doublet, proton of the azomethine group.[7] | |
| Ar-H & Vinyl-H | ~6.8-7.8 | Complex multiplets for the aromatic and vinyl protons of the cinnamaldehyde backbone.[7] | |
| ¹³C NMR (DMSO-d₆, δ ppm) | C=S | ~175-180 | Thione carbon, highly deshielded.[10] |
| C=N | ~140-145 | Azomethine carbon.[10] | |
| Ar-C & Vinyl-C | ~115-140 | Carbons of the aromatic ring and vinyl group. | |
| Mass Spec. (ESI-MS) | [M+H]⁺ | ~226.07 | Corresponds to the calculated molecular weight (C₁₀H₁₀FN₃S = 225.06 g/mol ) plus a proton. |
Potential Applications and Significance
Thiosemicarbazones derived from cinnamaldehyde have demonstrated significant biological activities. Specifically, fluorinated thiosemicarbazones are explored for various therapeutic applications:
-
Urease Inhibitors: Recent studies on 4-fluorocinnamaldehyde-based thiosemicarbazones have shown potent urease inhibitory activity, which is relevant for treating infections caused by Helicobacter pylori.[7][11]
-
Anticancer Agents: The ability of thiosemicarbazones to chelate metals makes them effective inhibitors of enzymes like ribonucleotide reductase, a key target in cancer therapy.[4]
-
Antimicrobial Agents: The scaffold is known to possess broad-spectrum antibacterial and antifungal properties.[2][3]
The successful synthesis and characterization of (E)-2-((E)-3-(3-fluorophenyl)allylidene)hydrazine-1-carbothioamide provide a valuable molecule for screening in these and other pharmacological assays, contributing to the discovery of new therapeutic agents.
References
- 1. Fluorinated pyrazolinic thiosemicarbazones: selective synthesis and computational analysis | European Journal of Chemistry [eurjchem.com]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES - ProQuest [proquest.com]
- 7. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journalijar.com [journalijar.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 3-Fluorocinnamaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Fluorocinnamaldehyde. We will explore its strategic importance as a building block in medicinal chemistry, underpinned by the unique and advantageous properties imparted by the fluorine atom. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, providing a robust framework for its incorporation into modern drug discovery programs.
Introduction: The Fluorine Advantage in the Cinnamaldehyde Scaffold
The deliberate incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, and for good reason. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly and beneficially alter a molecule's properties without significantly increasing its size.[1] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule, prolonging its half-life and improving oral bioavailability.[2][3]
-
Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby basic groups, which can improve cell membrane permeability and reduce off-target ion channel interactions.[1] It also alters lipophilicity, which is a critical parameter for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4]
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal dipole-dipole interactions and hydrogen bonds with protein targets, enhancing binding affinity and selectivity.[2]
The cinnamaldehyde scaffold itself is a privileged structure in medicinal chemistry. As an α,β-unsaturated aldehyde, it is a classic Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in protein active sites.[5] This mechanism is increasingly exploited for designing potent and selective irreversible inhibitors. Furthermore, derivatives of the natural product, cinnamaldehyde, have demonstrated a wide array of biological activities, including neuroprotective, antimicrobial, and anticancer effects.[5][6][7]
By combining these features, this compound emerges as a highly valuable starting material. The fluorine atom at the meta position of the phenyl ring provides the aforementioned benefits while the reactive aldehyde and alkene functionalities offer versatile handles for synthetic elaboration into diverse and potent bioactive molecules.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental.
| Property | Value |
| IUPAC Name | (E)-3-(3-fluorophenyl)prop-2-enal |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| Appearance | Pale yellow liquid or solid |
| Boiling Point | ~237 °C |
| CAS Number | 53337-33-4 |
Core Synthetic Applications & Protocols
This compound is not merely a bioactive molecule in its own right; it is a versatile platform for building more complex and potent therapeutic agents. Its primary reactivity centers on the aldehyde group and the α,β-unsaturated system.
Application Note 1: Synthesis of Chalcone Scaffolds via Claisen-Schmidt Condensation
The most fundamental and widely used reaction involving this compound's precursor, 3-fluorobenzaldehyde, is the Claisen-Schmidt condensation . This base-catalyzed reaction with an appropriate ketone (e.g., a substituted acetophenone) is the primary method for generating fluorinated chalcones, which are precursors to a vast array of heterocyclic compounds and are potent bioactive agents themselves.[4] The same reaction can be adapted to further modify this compound itself.
The causality behind this choice of reaction is its high efficiency, operational simplicity, and tolerance for a wide range of functional groups on both the aldehyde and ketone partners, allowing for the rapid generation of molecular libraries.
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Protocol 1: General Procedure for Claisen-Schmidt Condensation to Synthesize a 3-Fluorochalcone Derivative
This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.
-
1. Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol (20-30 mL).
-
2. Catalyst Addition: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) dropwise over 5-10 minutes. A color change and increase in turbidity are typically observed.
-
Scientist's Note: The slow, dropwise addition of the base is crucial to prevent self-condensation of the ketone and to control any exothermic reaction.
-
-
3. Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase, checking for the consumption of the starting aldehydes. The formation of a precipitate often indicates product formation.
-
4. Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g) and acidify to pH ~2-3 with dilute hydrochloric acid (HCl). This neutralizes the base and precipitates the product.
-
Scientist's Note: Acidification ensures the complete precipitation of the phenolic or enolate product in its neutral form and quenches the reaction.
-
-
5. Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. The crude chalcone is then purified by recrystallization from hot ethanol.
-
6. Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its structure and purity.
Application Note 2: Development of Novel Urease Inhibitors
Urease is a key enzyme for bacteria like Helicobacter pylori, which is implicated in the pathogenesis of gastritis and peptic ulcers.[8] Inhibiting this enzyme is a validated strategy for treating these conditions. Thiosemicarbazones derived from cinnamaldehydes have shown potent urease inhibitory activity.[9][10] this compound serves as an excellent starting point for synthesizing a library of these inhibitors.
The aldehyde functionality provides a direct handle for condensation with various substituted thiosemicarbazides, allowing for systematic exploration of the structure-activity relationship (SAR). A recent study on the 4-fluoro isomer demonstrated that this scaffold yields compounds with low micromolar inhibitory concentrations.[8][11]
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. journal.waocp.org [journal.waocp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Role of 3-Fluorocinnamaldehyde in the Synthesis of Bio-Relevant Heterocyclic Scaffolds
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic structures is a widely recognized strategy for enhancing pharmacological profiles.[1][2][3] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] Among the array of fluorinated building blocks, 3-fluorocinnamaldehyde emerges as a particularly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its α,β-unsaturated aldehyde functionality provides a reactive framework for various cyclization and multicomponent reactions. This guide provides an in-depth exploration of this compound as a key starting material, offering detailed protocols for its own synthesis and its subsequent conversion into medicinally relevant pyrimidines, pyridines, pyrazoles, and thiophenes.
Part 1: The Keystone Building Block: this compound
The utility of this compound as a precursor is predicated on its straightforward synthesis and well-defined reactivity. The primary method for its preparation is the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction.
Synthesis of this compound
The synthesis proceeds via the base-catalyzed condensation of 3-fluorobenzaldehyde with acetaldehyde. The underlying mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated aldehyde.
Diagram 1: Synthesis of this compound
Caption: Claisen-Schmidt condensation for this compound synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.2 eq).
-
Addition of Acetaldehyde: Cool the mixture in an ice bath and add acetaldehyde (1.1 eq) dropwise, maintaining the temperature below 25 °C.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
Accurate characterization of the starting material is paramount. The following table summarizes the expected NMR spectroscopic data for this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~9.7 | d | ~7.5 | Aldehydic proton |
| ~7.5 | d | ~16.0 | Vinylic proton (β to C=O) | |
| ~6.7 | dd | ~16.0, ~7.5 | Vinylic proton (α to C=O) | |
| ~7.2-7.4 | m | - | Aromatic protons | |
| ¹³C NMR | ~193 | s | - | Carbonyl carbon |
| ~162 (d, J ≈ 245 Hz) | d | ~245 | C-F carbon | |
| ~155 | s | - | Vinylic carbon (β to C=O) | |
| ~130 | s | - | Vinylic carbon (α to C=O) | |
| ~115-135 | m | - | Aromatic carbons |
Note: Predicted values. Actual shifts may vary depending on the solvent and experimental conditions.
Part 2: Synthesis of Heterocyclic Scaffolds from this compound
The electrophilic nature of the carbonyl carbon and the β-carbon of the double bond in this compound makes it an ideal substrate for the construction of various heterocyclic rings.
A. Synthesis of Fluorinated Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) or their thio-analogs.[4] These scaffolds are of significant interest in medicinal chemistry, with some derivatives exhibiting activity as calcium channel blockers.[4] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
Diagram 2: Biginelli Reaction for Dihydropyrimidine Synthesis
References
Application Notes and Protocols for the Selective Reduction of 3-Fluorocinnamaldehyde
Introduction: Navigating the Selective Reduction of a Key Synthetic Intermediate
3-Fluorocinnamaldehyde is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. The selective reduction of its aldehyde functional group to the corresponding allylic alcohol, 3-fluorocinnamyl alcohol, is a critical transformation that presents a common challenge in organic synthesis: chemoselectivity. The presence of a conjugated carbon-carbon double bond introduces a competing reaction pathway. A non-selective reduction can lead to a mixture of products, including the desired allylic alcohol (from 1,2-reduction) and the saturated aldehyde or alcohol (from 1,4-reduction or "conjugate addition"), complicating purification and reducing overall yield.
This guide provides detailed experimental protocols and the underlying scientific rationale for achieving high selectivity in the reduction of this compound. We will explore two robust and widely adopted methodologies: the Luche Reduction, a gold standard for 1,2-reductions, and a modern approach utilizing selective catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for this important synthetic transformation.
The Challenge of Selectivity: 1,2- versus 1,4-Reduction
The core challenge in the reduction of α,β-unsaturated aldehydes like this compound lies in directing the hydride nucleophile to attack the carbonyl carbon (a "hard" electrophilic center) over the β-carbon of the alkene (a "soft" electrophilic center). Standard reducing agents, such as sodium borohydride (NaBH₄) in alcoholic solvents, are considered "soft" nucleophiles and often lead to a significant amount of the undesired 1,4-reduction product.
To overcome this, specialized methods have been developed to enhance the "hardness" of the hydride reagent or to utilize catalysts that favor the activation of the carbonyl group.
Method 1: The Luche Reduction - A Chemoselective Approach
The Luche reduction is a highly reliable method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to their corresponding allylic alcohols.[1][2][3] The key to this reaction is the in-situ generation of a "harder" borohydride species through the use of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent, typically methanol.[1][3]
Mechanism of Selectivity in the Luche Reduction
The enhanced selectivity of the Luche reduction is attributed to two primary factors:
-
Hard and Soft Acid and Base (HSAB) Theory: The cerium(III) ion, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing the electrophilicity and "hardness" of the carbonyl carbon. This directs the attack of the hydride nucleophile to this now more favorable site.
-
Formation of a Harder Nucleophile: In the presence of methanol, the borohydride reagent is believed to form various sodium methoxyborohydrides (NaBHₓ(OCH₃)₄₋ₓ). These species are considered "harder" nucleophiles than NaBH₄ itself, further favoring attack at the hard carbonyl carbon.[3]
An additional benefit of the Luche reduction is its ability to chemoselectively reduce ketones and aldehydes in the presence of other reducible functional groups. In alcoholic solvents, aldehydes can form acetals, which are unreactive under Luche conditions, allowing for the selective reduction of a ketone in the same molecule.[1][2]
Experimental Protocol: Luche Reduction of this compound
This protocol is adapted from established procedures for the Luche reduction of α,β-unsaturated aldehydes.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (approximately 0.1 M solution with respect to the aldehyde).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. An effervescence (hydrogen gas evolution) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically complete within 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-fluorocinnamyl alcohol. The crude product can be purified by flash column chromatography on silica gel if necessary.
Data and Expected Results
| Parameter | Expected Value |
| Selectivity (1,2- vs. 1,4-reduction) | >95% |
| Yield | 85-95% |
| Reaction Time | 15-30 minutes |
| Temperature | 0 °C |
Method 2: Selective Catalytic Hydrogenation
Catalytic hydrogenation offers a scalable and atom-economical alternative for the reduction of functional groups. However, achieving high selectivity for the C=O bond in the presence of a C=C bond can be challenging, as the hydrogenation of the alkene is often thermodynamically favored.[4] The choice of catalyst, support, solvent, temperature, and pressure are all critical parameters that must be carefully optimized.
Recent advances in catalysis have led to the development of systems with high selectivity for the formation of allylic alcohols from α,β-unsaturated aldehydes. Bimetallic catalysts, such as CoRe/TiO₂, have demonstrated high conversion and selectivity for the hydrogenation of cinnamaldehyde to cinnamyl alcohol.[5] Additionally, the use of platinum catalysts in continuous flow reactors has shown a significant improvement in selectivity compared to batch processes.[6][7]
Workflow for Selective Catalytic Hydrogenation
Caption: General workflow for selective catalytic hydrogenation.
Experimental Protocol: Selective Hydrogenation using a Platinum Catalyst
This protocol is based on procedures developed for the selective hydrogenation of cinnamaldehyde and can be adapted for this compound.[4] The use of a continuous flow reactor, such as an H-Cube®, is recommended for optimal selectivity but a batch reactor protocol is also provided.
Materials:
-
This compound
-
1% Pt on Silica (Pt/SiO₂) catalyst
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), high purity
-
Batch hydrogenation reactor (e.g., Parr shaker) or a continuous flow reactor (e.g., H-Cube®)
-
Filtration apparatus (e.g., Celite® pad)
Batch Reactor Procedure:
-
Reactor Charging: To a high-pressure reactor, add a solution of this compound in ethanol. Add the Pt/SiO₂ catalyst (e.g., 5 mol%).
-
Inerting: Seal the reactor and purge the system three times with nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 10 bar) and heat to the desired temperature (e.g., 90 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by taking aliquots (after depressurizing and re-purging) for TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or distillation.
Data and Expected Results for Catalytic Hydrogenation
| Parameter | Expected Value (Optimized) |
| Selectivity (to 3-fluorocinnamyl alcohol) | >90% |
| Conversion | >98% |
| Temperature | 80-100 °C |
| Pressure | 10-60 bar |
Result Validation: Characterization of 3-Fluorocinnamyl Alcohol
Confirmation of the successful synthesis of 3-fluorocinnamyl alcohol requires thorough analytical characterization. Below are the expected spectral data.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the methylene protons adjacent to the hydroxyl group (around 4.3 ppm), a multiplet for the vinylic proton closer to the alcohol (around 6.4 ppm), and a doublet of triplets for the vinylic proton adjacent to the aromatic ring (around 6.6 ppm). The aromatic protons will appear as multiplets in the range of 7.0-7.4 ppm.
-
¹³C NMR: The carbon NMR spectrum should show the methylene carbon at approximately 63 ppm, the vinylic carbons around 125-135 ppm, and the aromatic carbons between 113-165 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol at approximately 3300-3400 cm⁻¹, and a peak for the C=C stretch around 1650 cm⁻¹.
Safety Considerations
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.
-
Cerium(III) Chloride: May cause skin and eye irritation.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including a blast shield and a well-ventilated fume hood. The platinum catalyst can be pyrophoric upon exposure to air after the reaction and should be handled with care during filtration.
Conclusion
The selective reduction of this compound to 3-fluorocinnamyl alcohol can be achieved with high efficiency and selectivity using either the Luche reduction or a carefully optimized catalytic hydrogenation protocol. The Luche reduction offers a rapid and reliable method for small-scale synthesis with excellent chemoselectivity. For larger-scale applications and to embrace green chemistry principles, selective catalytic hydrogenation, particularly in a continuous flow system, presents a highly attractive and scalable alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. thalesnano.com [thalesnano.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
using 3-Fluorocinnamaldehyde in Wittig reactions
An Application Guide to the Strategic Use of 3-Fluorocinnamaldehyde in Wittig Reactions
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] this compound serves as a valuable C3 building block, providing a reactive aldehyde handle for constructing complex molecular architectures. This guide provides an in-depth exploration of the use of this compound in the Wittig reaction, a premier method for carbon-carbon double bond formation.[2][3][4] We will delve into mechanistic considerations, stereochemical control, and provide detailed, field-proven protocols for the synthesis of fluorinated stilbene and diaryldiene analogs, which are of significant interest to medicinal chemists.[5][6][7]
Foundational Principles: The Wittig Reaction in the Context of Fluorinated Substrates
The Wittig reaction facilitates the conversion of a carbonyl group (in this case, the aldehyde of this compound) into an alkene.[8] The transformation is driven by the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), culminating in the formation of a new C=C bond and the highly stable byproduct, triphenylphosphine oxide.[9]
The Core Mechanism
The reaction proceeds through a well-established sequence:
-
Ylide Formation: A phosphonium salt, typically derived from an alkyl halide and triphenylphosphine, is deprotonated by a strong base to generate the nucleophilic phosphorus ylide.[9][10]
-
Nucleophilic Attack & Cycloaddition: The ylide's carbanion attacks the electrophilic carbonyl carbon of this compound. Modern understanding, particularly in lithium-free conditions, supports a direct [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[2][11]
-
Cycloreversion: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to form the thermodynamically stable P=O double bond in triphenylphosphine oxide and the desired alkene product.[4]
The presence of the electron-withdrawing fluorine atom on the cinnamaldehyde phenyl ring can subtly increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the ylide.
Figure 1: General mechanism of the Wittig reaction.
Causality of Stereoselectivity
A critical feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the newly formed double bond. This outcome is almost entirely dictated by the electronic nature of the substituent (R') on the phosphorus ylide.[2][3][9][12]
-
Stabilized Ylides (R' = Electron-Withdrawing Group, e.g., -COOR, -CN): These ylides are less reactive and more stable. The formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the more thermodynamically stable anti-conformation. This leads predominantly to the (E)-alkene .[2][8][9]
-
Unstabilized Ylides (R' = Alkyl Group): These ylides are highly reactive. The reaction is kinetically controlled, and the oxaphosphetane forms irreversibly and rapidly. Steric factors in the transition state favor a cis-oxaphosphetane, which collapses to yield the (Z)-alkene as the major product.[2][8][13]
-
Semi-stabilized Ylides (R' = Aryl, e.g., Benzyl): These ylides, often used to synthesize stilbenes, fall between the two extremes. Stereoselectivity is often poor, yielding mixtures of (E)- and (Z)-isomers, though the (E)-isomer often predominates, especially with conjugated aldehydes like cinnamaldehyde.[2][8]
Figure 2: Influence of ylide stability on reaction stereoselectivity.
Application Note: Synthesis of a Fluorinated Diaryl Diene
This section details the synthesis of (1E,3E)-1-(3-fluorophenyl)-4-phenylbuta-1,3-diene from this compound and benzyltriphenylphosphonium chloride. This reaction employs a semi-stabilized ylide, which is expected to favor the formation of the (E,E)-diene product.
| Parameter | Description |
| Reactants | This compound, Benzyltriphenylphosphonium Chloride |
| Base | Sodium Hydroxide (Phase-Transfer Conditions) or Sodium Methoxide |
| Ylide Type | Semi-stabilized (benzyl group) |
| Expected Product | 1-(3-fluorophenyl)-4-phenylbuta-1,3-diene |
| Expected Stereochemistry | Predominantly (E,E) isomer |
| Key Byproduct | Triphenylphosphine oxide (Ph₃P=O) |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Wittig reaction with cinnamaldehyde, optimized for a microscale laboratory setting.[14][15][16][17]
Materials and Equipment
-
Reagents: this compound, Benzyltriphenylphosphonium chloride, Dichloromethane (DCM), Sodium hydroxide (50% w/v aqueous solution), Anhydrous Magnesium or Sodium Sulfate, Ethanol (95% and 60% aqueous), Hexanes.
-
Equipment: 25 mL Erlenmeyer flask or conical vial, magnetic stirrer and stir bar, separatory funnel, Hirsch funnel or Büchner funnel for vacuum filtration, TLC plates (silica gel), beakers, graduated cylinders, recrystallization apparatus.
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis and purification.
1. Reaction Setup (In Situ Ylide Generation):
-
To a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (e.g., 1.0 g, 1 equiv).
-
Add this compound (e.g., 0.39 g, 1 equiv) to the flask.
-
Add dichloromethane (10 mL) as the organic solvent.
-
While stirring vigorously, add 50% aqueous sodium hydroxide solution (5 mL). The vigorous stirring is essential to facilitate the reaction between the two phases (phase-transfer catalysis).[15][16]
-
Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically yellow or orange).
2. Workup and Extraction (Self-Validating System):
-
Reaction Monitoring: Before workup, progress can be monitored by TLC (e.g., using 10% ethyl acetate in hexanes). Spot the starting aldehyde and the reaction mixture. The consumption of the aldehyde and the appearance of a new, less polar product spot indicates reaction progression.[14][17]
-
Transfer the reaction mixture to a separatory funnel.[15][18]
-
Rinse the reaction flask with a small amount of DCM and add it to the separatory funnel to ensure a complete transfer.
-
Add 15 mL of water to the separatory funnel to dissolve salts.
-
Gently shake the funnel, venting frequently. Allow the layers to separate completely. The DCM layer will be the bottom layer.
-
Drain the lower organic (DCM) layer into a clean, dry flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
3. Product Isolation and Purification:
-
Filter the drying agent and evaporate the DCM solvent using a rotary evaporator or a gentle stream of air to yield a crude solid residue. This residue contains the desired product and the triphenylphosphine oxide byproduct.
-
Byproduct Removal (Trituration): Add ~10 mL of cold 60% aqueous ethanol to the crude solid. Using a spatula, break up and vigorously stir the solid in the solvent.[16] Triphenylphosphine oxide is more soluble in this solvent system than the desired diene product.
-
Collect the solid product by vacuum filtration, washing it on the filter with a small amount of fresh, ice-cold 60% ethanol.[17]
-
Recrystallization: Purify the product further by recrystallizing from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[15]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
4. Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Measure the melting point. A sharp melting point close to the literature value for the (E,E)-isomer indicates high purity. The different stereoisomers will have distinct melting points.[18]
-
Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data to confirm the structure and purity of the final compound.
Troubleshooting and Expert Insights
-
Problem: Low or no yield.
-
Cause: Inefficient stirring of the biphasic mixture can prevent ylide formation. Ensure the stir rate is high enough to create a fine emulsion.
-
Cause: The base may not be strong enough if a more acidic phosphonium salt is used. For stabilized ylides, weaker bases are sufficient, but for semi-stabilized or unstabilized ylides, stronger bases (NaH, NaOMe, n-BuLi) in an anhydrous solvent (like THF) may be required.[3][10]
-
-
Problem: Product is an oil or fails to crystallize.
-
Cause: This could indicate the presence of significant amounts of triphenylphosphine oxide or a mixture of stereoisomers.
-
Solution: Repeat the trituration step or purify the product using column chromatography on silica gel.
-
-
Problem: Broad melting point.
-
Cause: This strongly suggests the presence of impurities (e.g., residual starting material, byproduct) or a mixture of (E/Z) isomers.
-
Solution: Further recrystallization or chromatographic separation is necessary to isolate the major isomer.
-
Conclusion
The Wittig reaction is an exceptionally reliable and versatile method for synthesizing fluorinated alkenes from this compound. By carefully selecting the ylide, a chemist can exert significant control over the stereochemical outcome of the reaction, making it a powerful tool in the synthesis of complex targets for drug discovery and materials science. The protocols outlined herein provide a robust framework for successfully employing this valuable transformation.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Wittig reagents - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. studypool.com [studypool.com]
- 17. open.bu.edu [open.bu.edu]
- 18. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 3-Fluorocinnamaldehyde via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Fluorocinnamaldehyde using silica gel flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for subsequent synthetic steps or biological screening. The protocol addresses common challenges in the purification of aromatic aldehydes, including the separation of structurally similar impurities derived from its synthesis. We will detail the rationale behind the selection of the stationary and mobile phases, sample loading techniques, and fraction analysis to ensure a robust and reproducible purification strategy.
Introduction: The Purification Challenge
This compound is a valuable synthetic intermediate in the development of novel pharmaceuticals and functional materials. Its conjugated system, comprising an aromatic ring, a double bond, and an aldehyde, provides multiple points for chemical modification. The primary route to its synthesis is typically an Aldol condensation between 3-fluorobenzaldehyde and acetaldehyde.[1][2] While effective, this reaction often yields a crude product containing unreacted starting materials and side-products, which can interfere with downstream applications.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[3] For moderately polar compounds like this compound, normal-phase chromatography using silica gel is the method of choice. The key to a successful separation lies in the careful selection of the eluent system to achieve differential migration of the target compound and its impurities through the stationary phase. This guide provides a systematic approach to developing and executing an efficient flash chromatography purification of this compound.
Understanding the Separation: Key Principles and Compound Properties
The successful purification of this compound hinges on exploiting the polarity differences between the desired product and potential impurities.
2.1. The Target Molecule: this compound
-
Structure: A moderately polar aromatic aldehyde. The polarity is primarily dictated by the carbonyl group, with the fluorinated phenyl ring and the alkene backbone contributing to its overall lipophilicity.
-
Physicochemical Properties:
2.2. Potential Impurities
The most common impurities arising from an Aldol condensation synthesis include:
-
3-Fluorobenzaldehyde: A key starting material, it is less polar than the product due to the absence of the conjugated aldehyde extension.
-
Acetaldehyde: The other starting material, highly volatile and typically removed during workup, but traces may remain.
-
Self-condensation products of acetaldehyde: Such as crotonaldehyde, which are also unsaturated aldehydes.
-
Other Aldol-related side products: Depending on the specific reaction conditions.
The polarity difference between this compound and the less polar 3-fluorobenzaldehyde is the primary basis for their separation on silica gel.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to flash column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to find an eluent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound. This Rf value generally ensures good separation and a reasonable elution time on a flash column.
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the sample onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (Hexane:Ethyl Acetate) and adjust the polarity by increasing the proportion of ethyl acetate as needed.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). Aromatic aldehydes are typically UV-active.
-
Calculate the Rf Value:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize the Solvent System: Adjust the hexane/ethyl acetate ratio until the spot corresponding to this compound has an Rf of ~0.3. The less polar impurities, such as 3-fluorobenzaldehyde, should have a higher Rf value.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard, slightly acidic stationary phase suitable for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile, non-protic solvent system with tunable polarity. |
| Target Rf (TLC) | ~0.3 | Provides optimal separation and elution volume in flash chromatography. |
| Visualization | UV lamp (254 nm) | The conjugated aromatic system of the analyte and impurities is UV-active. |
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjust the column size and solvent volumes accordingly for different scales.
4.1. Materials and Equipment
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Glass chromatography column
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
4.2. Column Packing (Slurry Method)
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the optimized eluent (from TLC analysis) to form a free-flowing slurry.
-
Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Equilibrate the Column: Add more eluent to the top of the column and use air pressure to push the solvent through until the silica bed is firm and stable. Do not let the top of the silica run dry.
4.3. Sample Loading (Dry Loading Recommended)
Dry loading is often preferred for better resolution as it introduces the sample in a very concentrated band.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica: Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Add a Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.
4.4. Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the column. Apply gentle air pressure to initiate a steady flow (a flow rate of approximately 2 inches/minute is a good starting point).[5]
-
Collect Fractions: Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation achieved on TLC.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which contain the pure this compound. Spot the crude material, the current fraction, and the previous fraction on the same plate for easy comparison.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Chemical Hazards: this compound and the solvents used are chemical irritants. Handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pressure: When using pressurized air for flash chromatography, ensure the system is secure and do not exceed safe pressure limits to avoid glassware failure.
-
Solvent Handling: Hexane and ethyl acetate are flammable. Keep them away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent using TLC. Consider a less polar system if compounds elute too quickly, or a more polar one if they are retained too strongly. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Cracked Silica Bed | Column ran dry. | Always maintain a level of solvent above the silica bed. |
| Poor packing. | Ensure the silica is packed evenly as a slurry and is well-settled before loading the sample. | |
| Compound Tailing on TLC/Column | Compound is too polar for the eluent. | Increase the polarity of the eluent system. |
| Acidic nature of silica gel. | Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By systematically developing the separation conditions with TLC and employing proper column packing and sample loading techniques, researchers can consistently obtain high-purity material essential for drug discovery and development. This method is adaptable to various scales and serves as a foundational technique for the purification of other substituted cinnamaldehyde derivatives.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
Application Notes & Protocols: The Role of Fluorinated Cinnamaldehydes in the Development of Potent Urease Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a detrimental role in agriculture by causing nitrogen loss from urea-based fertilizers[1][2]. Its inhibition is a key therapeutic and agrochemical strategy. Cinnamaldehyde derivatives have emerged as a promising class of urease inhibitors[3][4]. This guide provides an in-depth exploration of the role of fluorinated cinnamaldehydes, with a specific focus on the synthesis and evaluation of 4-fluorocinnamaldehyde-based thiosemicarbazones as potent urease inhibitors. We will detail the mechanism of action, provide step-by-step protocols for synthesis and bioassays, and discuss the structure-activity relationship (SAR) grounded in recent findings.
Introduction: Urease as a Therapeutic Target
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH[5]. This activity is exploited by pathogens like H. pylori to survive the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer[5][6]. In agriculture, the rapid conversion of urea fertilizer to volatile ammonia by soil urease results in economic losses and environmental pollution[1]. Therefore, the development of effective urease inhibitors is of paramount importance.
The active site of urease contains a bi-nickel center, which is the primary target for inhibitors[7]. Inhibitors are designed to interact with these nickel ions, disrupting the enzyme's catalytic machinery. Cinnamaldehydes and their derivatives have been investigated for their inhibitory potential, often showing competitive or mixed-type inhibition[3][8]. Fluorine substitution, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability. This guide focuses on thiosemicarbazone derivatives of 4-fluorocinnamaldehyde, which have demonstrated exceptional potency against urease[6][9][10].
Mechanism of Urease Catalysis
The catalytic action of urease involves the coordination of urea to the bi-nickel center, followed by hydrolysis. This process is highly efficient, increasing the reaction rate by approximately 10¹⁴ times compared to the uncatalyzed reaction[2][11].
Caption: The catalytic hydrolysis of urea by the urease enzyme.[5]
Synthesis of 4-Fluorocinnamaldehyde-Based Thiosemicarbazones
The synthesis of these inhibitors is a straightforward and efficient process, typically achieved through the condensation reaction of 4-fluorocinnamaldehyde with various substituted thiosemicarbazides[9]. This modular approach allows for the creation of a diverse library of compounds to explore the structure-activity relationship (SAR).
Workflow for Synthesis
Caption: General synthetic workflow for 4-fluorocinnamaldehyde thiosemicarbazones.[9]
Protocol 2.1: General Synthesis Procedure
Rationale: This protocol utilizes a simple acid-catalyzed condensation reaction. Ethanol serves as a suitable solvent for both reactants, and refluxing provides the necessary energy to overcome the activation barrier. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide.
Materials:
-
4-Fluorocinnamaldehyde
-
Appropriately substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 4-fluorocinnamaldehyde in 15-20 mL of absolute ethanol. Add 1.0 mmol of the desired substituted thiosemicarbazide to this solution.
-
Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture to catalyze the reaction[9].
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the aldehyde spot indicates the completion of the reaction (typically 2-4 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry the product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Urease Inhibitory Activity
The most common method for assessing urease inhibition is a colorimetric assay that quantifies the ammonia produced from urea hydrolysis[1]. The Berthelot (or indophenol) method is a sensitive and reliable technique for this purpose[1].
Workflow for In Vitro Urease Inhibition Assay
Caption: Experimental workflow for the in vitro urease inhibition assay.[1]
Protocol 3.1: Urease Inhibition Assay (Berthelot Method)
Rationale: This protocol quantifies urease activity by measuring the production of ammonia. The test compound is pre-incubated with the enzyme to allow for binding. The enzymatic reaction is then initiated by adding the substrate, urea. The reaction is stopped, and the amount of ammonia produced is determined by its reaction with phenol and hypochlorite (Berthelot's reagents) in an alkaline medium, which forms a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the ammonia concentration and thus to the enzyme's activity[1]. A decrease in color intensity compared to the control indicates inhibition.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0-7.4)
-
Test compounds and a standard inhibitor (Thiourea)
-
Reagent A: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside
-
Reagent B: 0.5% (w/v) sodium hydroxide, 0.1% sodium hypochlorite
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compounds. For the negative control (100% enzyme activity), add 25 µL of the solvent (e.g., DMSO)[1].
-
Enzyme Addition: Add 25 µL of urease solution to each well.
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme[12].
-
Reaction Initiation: Add 50 µL of urea solution (substrate) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes[13].
-
Color Development: Add 50 µL of Reagent A followed by 50 µL of Reagent B to each well to stop the reaction and initiate color development.
-
Final Incubation: Incubate at 37°C for 30 minutes to allow for stable color formation[13].
-
Measurement: Measure the absorbance at ~630 nm using a microplate reader.
-
Calculation: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100[1]
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against different concentrations of the test compound.
Structure-Activity Relationship (SAR) and Quantitative Data
Recent studies on 4-fluorocinnamaldehyde-based thiosemicarbazones have provided valuable insights into their SAR[9]. The inhibitory potential is significantly influenced by the nature of the substituent on the thiosemicarbazone moiety.
| Compound ID | Substituent (R) on Thiosemicarbazone | IC₅₀ (µM)[9] | Standard: Thiourea (IC₅₀ = 19.4 ± 0.2 µM) |
| 3c | 4-chlorophenyl | 2.7 ± 0.5 | Highly Potent |
| 3a | Phenyl | 7.0 ± 0.6 | Potent |
| 3b | 4-methylphenyl | 7.5 ± 0.1 | Potent |
| 3n | 3,4-dichlorophenyl | 8.9 ± 0.5 | Potent |
| 3l | 2-chlorophenyl | 10.2 ± 0.4 | Potent |
| 3d | 4-bromophenyl | 10.7 ± 1.4 | Potent |
| 3f | 2-hydroxyphenyl | Inactive | Inactive |
| 3g | 4-hydroxyphenyl | Inactive | Inactive |
Key SAR Insights:
-
Aromatic Substituents: The presence of an aromatic ring on the thiosemicarbazone is crucial for activity.
-
Halogenation: Electron-withdrawing halogen substituents on the phenyl ring (e.g., chloro, bromo) generally enhance inhibitory potency. The 4-chloro derivative (3c ) was the most active compound in the series[9].
-
Positional Isomers: The position of the halogen matters; for instance, the 2-chloro (3l ) and 4-chloro (3c ) derivatives were both highly potent.
-
Hydroxyl Groups: The introduction of hydroxyl groups (3f , 3g ) led to a complete loss of activity, suggesting that this group may interfere with the necessary binding interactions within the enzyme's active site[9].
Mechanistic Insights: Kinetic and In Silico Studies
To understand how these compounds inhibit urease, kinetic studies and molecular docking simulations are essential.
Protocol 5.1: Kinetic Analysis
Rationale: Kinetic studies determine the mode of inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax). By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the inhibition type.
Procedure:
-
Perform the urease inhibition assay as described in Protocol 3.1.
-
Use a range of urea (substrate) concentrations.
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of several different fixed concentrations of the inhibitor.
-
Plot the data as a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analysis:
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme, competing with the substrate. Ki can be determined from this plot[6].
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). The inhibitor can bind to both the free enzyme and the enzyme-substrate complex[14].
-
A study on a potent 4-fluorocinnamaldehyde thiosemicarbazone (3c ) revealed a competitive type of inhibition with a Ki value of 3.26 ± 0.0048 µM, indicating that it directly competes with urea for binding in the active site[6][9].
Molecular Docking
Molecular docking simulations predict the binding conformation and affinity of a ligand (inhibitor) within the active site of a protein (urease). Studies show that 4-fluorocinnamaldehyde thiosemicarbazones fit well into the urease active site[9][10][15]. The key interactions often involve:
-
Coordination of the sulfur and/or nitrogen atoms of the thiosemicarbazone moiety with the two nickel ions in the active site.
-
Hydrogen bonding and hydrophobic interactions with surrounding amino acid residues, which stabilize the enzyme-inhibitor complex.
These computational studies support the experimental findings and provide a structural basis for the observed SAR, guiding the rational design of new, even more potent inhibitors[9][15].
Conclusion and Future Directions
Fluorinated cinnamaldehydes, particularly when derivatized into thiosemicarbazones, represent a highly promising scaffold for the development of potent urease inhibitors. The synthetic accessibility and the clear structure-activity relationships make this class of compounds attractive for further optimization. The protocols and data presented here provide a comprehensive framework for researchers to synthesize, evaluate, and understand the mechanism of these inhibitors. Future work should focus on optimizing the pharmacokinetic properties (ADME) of these compounds to translate their high in vitro potency into effective therapeutic agents or agrochemical additives.
References
- 1. benchchem.com [benchchem.com]
- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. floradergisi.org [floradergisi.org]
- 5. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. abcam.co.jp [abcam.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorocinnamaldehyde
Welcome to the technical support center for the synthesis of 3-Fluorocinnamaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. My aim is to provide you with in-depth, practical advice grounded in established chemical principles to help you improve your reaction yields and product purity.
Part 1: Understanding the Synthesis - Core Principles and Common Routes
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceuticals and functional materials, is most commonly achieved through olefination reactions. The electron-withdrawing nature of the fluorine atom on the aromatic ring can significantly influence the reactivity of the starting material, 3-fluorobenzaldehyde, and the stability of intermediates. Understanding these electronic effects is crucial for troubleshooting.
The three most prevalent synthetic strategies are:
-
The Wittig Reaction: A reliable method involving the reaction of an aldehyde with a phosphorus ylide.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: An enhancement of the Wittig reaction that typically favors the formation of the (E)-alkene and uses a phosphonate ester, which is generally more reactive than the corresponding phosphonium salt.
-
The Claisen-Schmidt Condensation: A base-catalyzed reaction between an aldehyde and a ketone or another aldehyde.
This guide will focus primarily on the Wittig and HWE reactions as they are often the most efficient and high-yielding methods for this particular transformation.
Part 2: Troubleshooting Guide - A Deeper Dive into Common Experimental Issues
This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or I have only recovered my starting material, 3-fluorobenzaldehyde. What are the likely causes?
Answer: This is a common and frustrating issue that can often be traced back to a few key areas:
-
Inefficient Ylide/Anion Generation: The first and most critical step is the deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) to form the reactive nucleophile. If this step is incomplete, you will not have enough of the key reagent to drive the reaction forward.
-
The Base: The choice and quality of the base are paramount. For Wittig reactions with simple phosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary. For stabilized ylides or HWE reagents, milder bases such as sodium methoxide (NaOMe), potassium carbonate (K2CO3), or triethylamine (TEA) can be effective. Ensure your base is not old or has been improperly stored, as this can lead to deactivation.
-
Solvent and Temperature: The deprotonation step is highly sensitive to the solvent and temperature. Anhydrous (dry) solvents are essential, as any water present will quench the strong base and the ylide/anion. Reactions involving strong bases like n-BuLi are typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.
-
-
Poor Reactivity of the Aldehyde: While 3-fluorobenzaldehyde is generally reactive, impurities can inhibit the reaction. Ensure your starting aldehyde is pure and free from any acidic contaminants or oxidized byproducts (e.g., 3-fluorobenzoic acid).
-
Suboptimal Reaction Conditions:
-
Reaction Time and Temperature: Are you allowing enough time for the reaction to proceed to completion? Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. After the addition of the aldehyde, the reaction may need to be stirred at room temperature or gently heated to go to completion.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the phosphonium salt/phosphonate ester and base relative to the aldehyde is often used to ensure complete consumption of the aldehyde.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
Question: My final product is contaminated with significant impurities. What are these byproducts and how can I avoid them?
Answer: The formation of byproducts is often related to the specific type of olefination reaction used.
-
In Wittig Reactions: The most common byproduct is triphenylphosphine oxide (TPPO). This can make purification challenging due to its similar polarity to the product in some solvent systems.
-
Minimizing TPPO: While TPPO is an unavoidable stoichiometric byproduct, its removal is key. Purification is often achieved by column chromatography. Some researchers have reported that precipitating the TPPO from a non-polar solvent like hexane or a mixture of hexane and diethyl ether can be effective.
-
-
In HWE Reactions: The phosphate byproduct is generally water-soluble, making the workup and purification much simpler than in the Wittig reaction. If you are struggling with TPPO removal, switching to an HWE protocol is a highly recommended solution.
-
Side Reactions of the Aldehyde: If using a very strong base and elevated temperatures, the aldehyde can undergo self-condensation (Cannizzaro reaction), although this is less common under standard olefination conditions.
-
(Z)-Isomer Formation: While the HWE reaction strongly favors the (E)-isomer (trans), the Wittig reaction can sometimes produce a mixture of (E) and (Z) isomers (trans and cis). The ratio depends on the nature of the ylide (stabilized ylides favor E, non-stabilized ylides favor Z) and the reaction conditions. For cinnamaldehyde synthesis, a stabilized ylide is typically used, which should give predominantly the desired (E)-isomer. If you are seeing a significant amount of the (Z)-isomer, consider the following:
-
Salt Effects: The presence of lithium salts can decrease the E-selectivity. If using n-BuLi, this might be a factor. Using a sodium- or potassium-based base can improve E-selectivity.
-
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Salt (e.g., (Formylmethyl)triphenylphosphonium chloride) | Phosphonate Ester (e.g., Diethyl formylphosphonate) |
| Typical Base | Strong bases (n-BuLi, NaH) for unstabilized ylides; Milder bases (K2CO3, NaOMe) for stabilized ylides | Milder bases (NaH, K2CO3, NaOMe) |
| Byproduct | Triphenylphosphine oxide (TPPO) | Water-soluble phosphate ester |
| Byproduct Removal | Often requires chromatography; can be difficult | Simple aqueous extraction |
| (E/Z) Selectivity | Variable; stabilized ylides favor (E) | Excellent; strongly favors (E) |
| Reagent Reactivity | Generally lower | Generally higher |
Issue 3: Difficulty with Product Purification
Question: I am having trouble isolating a pure sample of this compound after the reaction workup. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-quality final product.
-
Initial Workup: After quenching the reaction (e.g., with water or a saturated ammonium chloride solution), the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove water and some water-soluble impurities.
-
Removal of Phosphorus Byproducts:
-
TPPO (from Wittig): As mentioned, this can be tricky. Column chromatography is the most reliable method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will usually allow for good separation of the less polar this compound from the more polar TPPO.
-
Phosphate Ester (from HWE): This is usually removed during the aqueous workup. Multiple extractions with water or brine should be sufficient.
-
-
Column Chromatography: This is the gold standard for purifying aldehydes of this type.
-
Solvent System (Eluent): The choice of eluent is critical. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. You can determine the optimal ratio using TLC. The product spot should have an Rf value of approximately 0.25-0.35 for the best separation.
-
Monitoring: Use a UV lamp to visualize the spots on your TLC plate, as cinnamaldehyde derivatives are UV-active. A potassium permanganate stain can also be used to visualize the aldehyde.
-
This protocol is a representative example and may require optimization for your specific laboratory conditions.
-
Anion Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 equivalents) dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Aldehyde Addition:
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Caption: General workflow for HWE synthesis and purification.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs, Wittig or HWE?
For the synthesis of this compound where the (E)-isomer is desired, the Horner-Wadsworth-Emmons reaction is generally superior. The primary advantages are the higher (E)-selectivity and the much easier purification due to the water-soluble phosphate byproduct. The Wittig reaction is still a viable method, but you should be prepared for a more challenging purification to remove triphenylphosphine oxide.
Q2: How do I properly handle the reagents for this synthesis?
-
Bases: Strong bases like n-BuLi and NaH are pyrophoric and water-reactive. They must be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are critical. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere over molecular sieves.
-
Aldehyde: 3-fluorobenzaldehyde can be sensitive to air oxidation. It is best to use it fresh from the bottle or distill it if it is old.
Q3: How can I confirm that I have successfully synthesized this compound?
The identity and purity of your product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. You should see characteristic peaks for the aldehydic proton (around 9.7 ppm) and the vinyl protons (between 6.5 and 7.8 ppm) with a large coupling constant (J ≈ 16 Hz) confirming the (E)-configuration. 19F NMR will show a singlet for the fluorine atom.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at around 1680-1700 cm-1 and a C=C stretch for the alkene at around 1625 cm-1.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q4: Can I use a different base for the reaction?
Yes, the choice of base is flexible but depends on the pKa of the phosphorus reagent. For HWE reactions, other bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) can also be effective. It is always best to consult the literature for specific examples related to your substrate.
Technical Support Center: Optimizing Reaction Conditions for 3-Fluorocinnamaldehyde Condensations
Welcome to the technical support center for the synthesis of 3-Fluorocinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis via common condensation reactions. Here, we move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
The presence of the fluorine atom on the aromatic ring introduces electronic effects that can influence reaction rates and outcomes. As an electron-withdrawing group, the fluorine atom activates the carbonyl carbon of 3-fluorobenzaldehyde, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] This guide provides detailed, method-specific FAQs and troubleshooting advice to help you harness these properties for a successful synthesis.
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[2] For the synthesis of this compound, this involves the reaction of 3-fluorobenzaldehyde with acetaldehyde.
Mechanism Overview: Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed aldol condensation mechanism, followed by spontaneous dehydration.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Frequently Asked Questions (FAQs): Claisen-Schmidt
Q1: What are the standard starting conditions for this reaction? A typical starting point involves dissolving 3-fluorobenzaldehyde and a slight excess of acetaldehyde in a protic solvent like ethanol. A solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added dropwise at room temperature or below.[3]
Q2: Why is dehydration usually spontaneous in this reaction? The initial aldol adduct readily dehydrates because the resulting double bond is in conjugation with both the aromatic ring and the carbonyl group. This extended π-system is thermodynamically very stable, providing a strong driving force for the elimination of water.
Troubleshooting Guide: Claisen-Schmidt Condensation
Q3: My reaction yield is very low. What are the common causes?
A3: Low yields in a Claisen-Schmidt condensation often trace back to several key factors:
-
Side Reactions of the Aldehyde: Under strongly basic conditions, aldehydes lacking α-hydrogens, like 3-fluorobenzaldehyde, can undergo the Cannizzaro reaction, where two molecules disproportionate to form an alcohol and a carboxylic acid.
-
Solution: Add the base slowly and at a reduced temperature (e.g., 0-10 °C) to minimize this side reaction.[3] Using a milder base or a heterogeneous catalyst can also be effective.
-
-
Acetaldehyde Self-Condensation: Acetaldehyde can react with itself. Although the cross-condensation is generally faster because the aromatic aldehyde is a better electrophile, self-condensation can still reduce the yield.
-
Solution: Use a slight excess of acetaldehyde and add the 3-fluorobenzaldehyde slowly to the mixture of acetaldehyde and base. This ensures the enolate preferentially reacts with the more reactive aromatic aldehyde.
-
-
Incomplete Reaction: The reaction may not have reached completion.
Q4: The reaction mixture turned into a dark, tar-like substance. What happened?
A4: The formation of dark polymers or tars is a common issue, especially with aldehydes.[3] This is often caused by overly harsh reaction conditions.
-
Cause: High concentrations of strong base and elevated temperatures can promote polymerization of acetaldehyde and decomposition of the product.[3]
-
Solution:
-
Reduce Temperature: Perform the reaction in an ice bath to control the exothermic nature of the condensation.[4]
-
Lower Base Concentration: Use a more dilute solution of NaOH or KOH.
-
Controlled Addition: Add the base catalyst dropwise to the solution of reactants to avoid localized areas of high base concentration.
-
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing (E)-alkenes with high stereoselectivity.[5] It utilizes a phosphonate carbanion, which is more nucleophilic than a corresponding Wittig ylide, and the water-soluble phosphate byproduct simplifies purification.[6][7][8]
Mechanism Overview: HWE Reaction
The reaction involves the deprotonation of a phosphonate ester, followed by nucleophilic attack on the aldehyde and elimination to form the alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Frequently Asked Questions (FAQs): HWE Reaction
Q5: What phosphonate reagent should I use to synthesize this compound? To obtain the aldehyde functionality in the final product, you should use a phosphonate that already contains a protected or latent aldehyde group. A common choice is diethyl (2-oxoethyl)phosphonate or its acetal-protected form, diethyl (2,2-diethoxyethyl)phosphonate, which is deprotected after the olefination step.
Q6: How can I ensure high (E)-stereoselectivity? The HWE reaction is renowned for its high (E)-selectivity.[5] This is because the transition state leading to the (E)-alkene is thermodynamically more stable. To maximize this:
-
Use sodium or lithium bases (e.g., NaH, LiHMDS).[9]
-
Run the reaction at or above 0 °C to allow for equilibration of the intermediates.[9]
-
Aprotic polar solvents like THF or DMF are generally preferred.[9][10]
Troubleshooting Guide: HWE Reaction
Q7: I am getting a very low yield. What should I check first?
A7: Low yields in HWE reactions are frequently linked to the initial deprotonation step or reactant stability.
-
Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a reliable choice for many phosphonates.[9][10] For less acidic phosphonates or stubborn reactions, stronger bases like Lithium Hexamethyldisilazide (LiHMDS) or n-Butyllithium (n-BuLi) can be used, but require strictly anhydrous conditions and low temperatures.[9]
-
-
Poor Reagent Quality: Moisture can quench the strong base and the carbanion. The aldehyde may be oxidized to the corresponding carboxylic acid.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purify the 3-fluorobenzaldehyde by distillation if it is old or appears impure.
-
-
Suboptimal Temperature: The reaction may be too slow at very low temperatures.
-
Solution: While deprotonation is often done at 0 °C, allow the reaction to warm to room temperature after adding the aldehyde. Gentle heating can sometimes improve yields, but should be trialed in small-scale experiments first.[9]
-
Q8: I am observing the formation of a β-hydroxyphosphonate instead of the desired alkene. Why?
A8: The final elimination step of the HWE reaction requires an electron-withdrawing group (EWG) alpha to the phosphonate to proceed.[5]
-
Cause: If the phosphonate reagent lacks a suitable EWG (like the carbonyl in diethyl (2-oxoethyl)phosphonate), the oxaphosphetane intermediate is stable and does not collapse to the alkene. The reaction stops after the initial nucleophilic addition, and upon workup, you isolate the β-hydroxyphosphonate.
-
Solution: This is a fundamental reagent issue. Ensure your chosen phosphonate has the necessary activating group for the elimination to occur.
Optimizing HWE Reaction Conditions: A Data Summary
| Parameter | Condition | Rationale & Impact |
| Base | NaH, LiHMDS, K₂CO₃/18-crown-6 | Stronger, non-nucleophilic bases (NaH, LiHMDS) are common. NaH is a good starting point.[9][10] K₂CO₃ with a crown ether can favor (Z)-isomer formation.[11] |
| Solvent | THF, DMF | Anhydrous aprotic solvents are required. THF is standard.[9][12] DMF can be used for less reactive substrates.[10] |
| Temperature | 0 °C to RT | Deprotonation is often performed at 0 °C, followed by warming to room temperature after aldehyde addition to promote the reaction.[9] |
| Additives | LiCl (Masamune-Roush) | Adding LiCl with a mild amine base (like DBU or triethylamine) can be effective for base-sensitive substrates and enhances (E)-selectivity.[6][9] |
The Wittig Reaction
While often superseded by the HWE reaction for (E)-alkene synthesis, the Wittig reaction is a cornerstone of olefination chemistry.[13][14][15] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).
Mechanism Overview: Wittig Reaction
The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Troubleshooting Guide: Wittig Reaction
Q9: My Wittig reaction failed. The ylide did not form. What went wrong?
A9: Ylide formation is the critical first step.
-
Incorrect Base: The acidity of the phosphonium salt's α-proton determines the required base strength. For non-stabilized salts (from simple alkyl halides), very strong bases like n-BuLi or NaHMDS are necessary.[16] For stabilized salts (with an adjacent EWG like a carbonyl), milder bases like NaH or even NaOMe can suffice.[17][18]
-
Poor Quality Alkyl Halide: The phosphonium salt is typically made via an Sₙ2 reaction between triphenylphosphine and an alkyl halide.[19] This step works best with primary halides. Secondary halides are much slower and can lead to elimination.[20]
Q10: Purification is difficult due to the triphenylphosphine oxide byproduct. How can I remove it?
A10: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from neutral organic products due to its polarity and crystallinity.
-
Standard Chromatography: Careful column chromatography on silica gel can work, but TPPO often streaks or co-elutes. Using a less polar eluent system can help hold the TPPO on the column.
-
Precipitation/Filtration: In some cases, TPPO can be precipitated out of a nonpolar solvent like hexane or a hexane/ether mixture and removed by filtration.
-
Alternative Reagents: This is a primary reason why the HWE reaction is often preferred. The dialkyl phosphate byproduct of the HWE reaction is typically removed with a simple aqueous wash.[5][7]
General Protocols: A Starting Point
Protocol 1: Claisen-Schmidt Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) and acetaldehyde (1.2 eq) in 95% ethanol. Cool the flask in an ice bath.
-
Reagent Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (NaOH, ~1.1 eq) dropwise, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Isolation: Once the reaction is complete, cool the mixture again in an ice bath. If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude product or organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.
Protocol 2: HWE Synthesis of (E)-3-Fluorocinnamaldehyde Diethyl Acetal
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and cool the suspension to 0 °C.[9]
-
Deprotonation: Slowly add a solution of diethyl (2,2-diethoxyethyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Carbonyl Addition: Slowly add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude acetal by column chromatography. The acetal can then be deprotected to the aldehyde under standard acidic conditions.
References
- 1. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. orgosolver.com [orgosolver.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Navigating the Reactivity of 3-Fluorocinnamaldehyde
Welcome to the technical support guide for 3-Fluorocinnamaldehyde. As a substituted α,β-unsaturated aldehyde, this reagent is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. However, its conjugated system and reactive aldehyde group give rise to a specific set of potential side reactions that can complicate experiments if not properly controlled.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate and mitigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage, handling, and use of this compound.
Category 1: Storage and Stability
Question: I opened a new bottle of this compound, but after a few weeks, I noticed some pale yellow or white crystals forming around the cap and in the bottle. What is this substance?
Answer: You are most likely observing the formation of 3-fluorocinnamic acid. This compound, like many aldehydes, is susceptible to aerobic oxidation, where atmospheric oxygen converts the aldehyde group (-CHO) into a carboxylic acid (-COOH). This process is often accelerated by exposure to light and ambient temperatures. While the bulk of the liquid may still be viable, the presence of this acidic impurity can interfere with subsequent reactions, particularly those that are base-sensitive.
Question: What are the optimal storage conditions to prevent the degradation of this compound?
Answer: To maximize the shelf-life and purity of this compound, it is crucial to minimize its exposure to oxygen and light. The following storage protocol is recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents aerobic oxidation to 3-fluorocinnamic acid. |
| Temperature | Store in a cool, dry place (refrigeration is ideal). | Lowers the rate of potential degradation and polymerization reactions. |
| Light | Store in an amber or opaque container. | Protects the compound from light-catalyzed degradation. |
| Container | Keep the container tightly sealed. | Prevents entry of atmospheric oxygen and moisture. |
Category 2: Reaction Troubleshooting
Question: I am attempting a nucleophilic addition using a Grignard reagent (R-MgBr), but my primary product is an allylic alcohol instead of the desired conjugate adduct. Why is my reaction not adding to the double bond?
Answer: This outcome is a classic example of regioselectivity determined by the nature of the nucleophile. The α,β-unsaturated system of this compound offers two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).
-
1,2-Addition (Direct Addition): "Hard" nucleophiles, such as Grignard reagents and organolithiums, are highly reactive and charge-dense. They preferentially attack the harder, more electrophilic carbonyl carbon, resulting in an allylic alcohol after workup.
-
1,4-Addition (Conjugate Addition): "Soft" nucleophiles, which are more polarizable, favor attacking the softer β-carbon. This is the pathway you desire for adding to the end of the double bond.
To favor the 1,4-addition, you must switch to a softer nucleophile. The most common choice is a Gilman cuprate (R₂CuLi), which is known to selectively deliver alkyl groups to the β-position of α,β-unsaturated carbonyls.
Question: During my reaction, the mixture became thick, and I isolated a sticky, insoluble goo. What happened and how can I prevent it?
Answer: The formation of a tacky, insoluble material is a strong indication of polymerization. The conjugated π-system of this compound makes it susceptible to polymerization via radical, anionic, or cationic pathways, which can be initiated by heat, light, or chemical initiators (e.g., strong acids/bases, radical sources). Because the aldehyde group is highly reactive, it can also participate in condensation polymerization pathways.
Troubleshooting Polymerization:
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor polymerization.
-
Inhibitors: For reactions sensitive to radical formation, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if it does not interfere with your desired transformation.
-
Atmosphere: Maintain an inert atmosphere to prevent peroxide formation, which can initiate radical polymerization.
-
Purity: Ensure all reagents and solvents are pure and free from contaminants that could act as initiators.
Question: I'm performing a Wittig reaction to extend the conjugated system, but my yields are poor. What are the common pitfalls?
Answer: The Wittig reaction is highly effective with aldehydes, but success depends on the careful generation and handling of the phosphorus ylide.
-
Base Sensitivity: this compound can be sensitive to the strong bases used to generate the ylide (e.g., n-BuLi, NaH, alkoxides). The base can potentially react with the aldehyde in side reactions like aldol-type condensations if another enolizable carbonyl is present. To mitigate this, generate the ylide separately and then add the aldehyde solution slowly at a controlled temperature (often low).
-
Ylide Stability: The reactivity of the ylide determines the stereoselectivity of the resulting alkene. For this compound, using a stabilized ylide (containing an electron-withdrawing group) will generally favor the (E)-alkene, while a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) will favor the (Z)-alkene. Ensure your ylide is appropriate for the desired stereochemical outcome.
-
Contamination with Acid: If your starting material has partially oxidized to 3-fluorocinnamic acid, the acid will quench the ylide, preventing it from reacting with the aldehyde and thus killing the reaction. Always use pure, freshly opened, or properly stored aldehyde for Wittig reactions.
Question: Can this compound undergo a self-aldol condensation?
Answer: No, it cannot. The aldol condensation requires the formation of an enolate, which involves the deprotonation of an α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl). In this compound, the α-carbon is part of a C=C double bond (an sp²-hybridized carbon). Deprotonating this vinylic hydrogen to form the necessary vinylic carbanion is extremely energetically unfavorable and does not occur under standard aldol conditions.
However, this compound is an excellent acceptor in a crossed-aldol condensation with another aldehyde or ketone that does possess enolizable α-hydrogens.
Part 2: Recommended Experimental Protocols
These protocols provide a starting point for mitigating the common side reactions discussed above.
Protocol 1: General Procedure for 1,4-Conjugate Addition using a Gilman Cuprate
This protocol outlines the selective addition of a methyl group to the β-position of this compound.
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Cuprate Formation: Suspend CuI (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the slurry to -20 °C.
-
Slowly add MeLi solution (2.0 eq) dropwise, ensuring the internal temperature does not rise above -15 °C. The solution will typically change color as the lithium dimethylcuprate forms. Stir for 30 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold cuprate solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Precautions to Minimize Polymerization
-
Degas Solvents: Before use, degas reaction solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Use Fresh Reagent: Use this compound from a recently opened bottle or one that has been properly stored under an inert atmosphere.
-
Maintain Low Temperature: Conduct the reaction at the lowest feasible temperature. If the reaction is exothermic, use an ice bath or other cooling system to maintain a constant temperature.
-
Work in the Dark: If the reaction is particularly sensitive, wrap the flask in aluminum foil to exclude light.
-
Avoid Strong Acid/Base: Unless required for the reaction, ensure the reaction medium is neutral. Use purified reagents and solvents to avoid acidic or basic impurities that might initiate polymerization.
Technical Support Center: Purification Strategies for Reactions Involving 3-Fluorobenzaldehyde
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying their desired products from unreacted 3-fluorobenzaldehyde. Instead of a generic protocol, we offer a structured troubleshooting guide and detailed methodologies grounded in chemical principles to empower you to make informed decisions for your specific experimental context.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of reaction mixtures containing residual 3-fluorobenzaldehyde.
Question: I've completed my reaction, but TLC and NMR show a significant amount of starting 3-fluorobenzaldehyde remaining. What is the most reliable method to remove it?
Answer: For selective removal of aldehydes, the most robust and highly recommended method is chemical extraction via the formation of a sodium bisulfite adduct.[1][2][3] The core principle is a nucleophilic addition reaction between the bisulfite ion and the carbonyl carbon of the aldehyde. This forms an α-hydroxysulfonic acid salt, which is highly soluble in water.[2][4] Your desired product, lacking an aldehyde group, will remain in the organic phase, allowing for a clean separation via liquid-liquid extraction.[1] This method is often superior to column chromatography, especially when the product and the aldehyde have similar polarities.[5]
Question: My product is sensitive to aqueous or basic conditions. Can I still use the bisulfite extraction method?
Answer: This is a critical consideration. The formation of the bisulfite adduct itself is performed under neutral to slightly acidic conditions and is generally mild.[6] However, if you need to recover the aldehyde for any reason, the reversal of the adduct requires basification, typically to a pH of 12 with NaOH.[1][7] If your final product is sensitive to these conditions, you should avoid the recovery step. The initial extraction to remove the aldehyde does not require strong base. If your compound is sensitive to even mild aqueous workups, then careful column chromatography on a neutral stationary phase (like deactivated silica or alumina) would be the preferred, albeit potentially more challenging, alternative.[8]
Question: I tried running a silica gel column, but the 3-fluorobenzaldehyde is co-eluting with my product. What should I do?
Answer: This is a common problem when the polarity of your product is very close to that of 3-fluorobenzaldehyde. In this scenario, running a bigger column or trying numerous solvent systems will likely lead to low yields and continued impurity.
The most effective solution is to perform the sodium bisulfite extraction before attempting column chromatography. By selectively pulling the aldehyde into the aqueous phase, you will have a much cleaner crude mixture to purify via chromatography, if it's still needed to remove other non-aldehydic impurities. This two-step approach is far more efficient than trying to optimize a difficult chromatographic separation.
Question: During the bisulfite extraction, a white solid crashed out at the interface of the organic and aqueous layers. What is this and how do I proceed?
Answer: The solid is very likely the sodium bisulfite adduct of 3-fluorobenzaldehyde.[4] While the adduct is designed to be water-soluble, highly non-polar aldehydes or high concentrations can sometimes lead to its precipitation, especially at the interface where solvent properties are mixed.[4] Do not discard this solid. To resolve this, you can filter the entire biphasic mixture through a pad of Celite to collect the solid adduct. You can then proceed with the separation of the liquid layers.[4]
Method Selection Guide
Choosing the right purification strategy depends on the properties of your product and the scale of your reaction. The following flowchart provides a decision-making framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisulfite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
impact of solvent choice on the synthesis of 3-Fluorocinnamaldehyde derivatives
Technical Support Center: Synthesis of 3-Fluorocinnamaldehyde Derivatives
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for the synthesis of this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The choice of solvent is not a trivial step; it is a critical parameter that can dictate the success, yield, stereoselectivity, and purity of your final product. This guide is structured to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic strategy.
Section 1: The Central Role of the Solvent in Key Synthetic Routes
The synthesis of a this compound derivative typically involves the formation of a carbon-carbon double bond. The solvent's properties—its polarity, proticity, and ability to solvate ions or neutral molecules—directly influence the reaction's mechanism and outcome. Let's explore this through the lens of the most common synthetic methodologies.
The Aldol Condensation Route
This classic reaction involves the base- or acid-catalyzed condensation of 3-fluorobenzaldehyde with an enolizable aldehyde or ketone.[1] The solvent is paramount for managing reactant solubility and stabilizing key intermediates.
-
Mechanism Insight: In a base-catalyzed reaction, the solvent must be suitable for the formation of the enolate ion. Protic solvents like ethanol can participate in proton exchange and solvate both the enolate and the counter-ion.[1] However, an overly protic solvent can protonate the enolate, reducing its nucleophilicity. A mixture, such as ethanol/water, is often a pragmatic choice, balancing solubility of the aromatic aldehyde with the requirements of the base and the condensation reaction.[2]
-
Causality: If your 3-fluorobenzaldehyde is poorly soluble, the reaction will be slow and yields will be low. Using a co-solvent system (e.g., toluene/ethanol) can improve solubility while maintaining appropriate conditions for the condensation.[3]
The Wittig Reaction Route
The Wittig reaction is a highly reliable method for olefination, reacting 3-fluorobenzaldehyde with a phosphorus ylide.[4] Solvent choice here is a master variable for controlling the stereoselectivity (E/Z ratio) of the resulting double bond.
-
Mechanism Insight: The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[5] The stability and decomposition pathway of this intermediate are heavily influenced by the solvent.
-
Non-stabilized ylides (e.g., from alkyl halides) in non-polar, aprotic, salt-free solvents like THF or diethyl ether tend to form the oxaphosphetane irreversibly and quickly, leading predominantly to the (Z)-alkene.[6]
-
Stabilized ylides (with electron-withdrawing groups) form the intermediate reversibly. In these cases, thermodynamic equilibrium favors the more stable (E)-alkene, a preference that is often enhanced in polar protic solvents.[5][6]
-
-
Causality: An interesting shift in the stereochemical outcome can occur based on solvent polarity. For some ylides, increasing the solvent polarity can actually increase the proportion of the (Z)-isomer, highlighting the need for empirical testing.[7]
The Mizoroki-Heck Coupling Route
This powerful palladium-catalyzed reaction couples 3-fluorophenyl halides (or triflates) with an alkene like acrolein.[8] The solvent's primary roles are to solubilize the reactants and catalyst, and to influence the stability and lifetime of the active palladium species.
-
Mechanism Insight: The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination.[8] Polar aprotic solvents like DMF, NMP, or acetonitrile are traditional choices as they effectively dissolve the palladium salts and organic substrates.
-
Causality: The choice of solvent can enable more sustainable or efficient protocols. For instance, using poly(ethylene glycol) (PEG) as a reusable solvent medium or conducting the reaction in aqueous micelles can facilitate catalyst recovery and reduce environmental impact.[9] The use of ionic liquids can, in some cases, allow the reaction to proceed efficiently even without phosphorus ligands.[8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Q: My reaction yield is dismally low. How do I diagnose if the solvent is the culprit?
A: A low yield is often a primary symptom of a suboptimal solvent environment. Consider these points:
-
Solubility Check: Are your starting materials, particularly the 3-fluorobenzaldehyde, fully dissolved at the reaction temperature? Incomplete dissolution leads to a heterogeneous mixture and drastically reduced reaction rates. If you see suspended solids, consider a more effective solubilizing solvent or a co-solvent system. For reactions like the Knoevenagel condensation, solvents with a high dielectric constant (e.g., DMSO, DMF) have been shown to improve yields by enhancing reactant interaction.[10]
-
Intermediate Stability: Your chosen solvent may be destabilizing a critical intermediate. In a Wittig reaction, for example, using a protic solvent with a non-stabilized ylide can quench the ylide before it has a chance to react.
-
Reaction Temperature: Does your solvent's boiling point allow for the necessary reaction temperature? If the required temperature is 100 °C and you are using THF (boiling point ~66 °C), the reaction will not proceed efficiently. Switch to a higher-boiling solvent like dioxane or toluene.
Q: I'm observing significant side-product formation. How can solvent choice mitigate this?
A: Side products often arise from competing reaction pathways, which can be suppressed by the right solvent.
-
Oxidation: Cinnamaldehyde derivatives are prone to oxidation, converting the aldehyde to a carboxylic acid.[11] This is especially true during long reaction times at elevated temperatures. Running the reaction under an inert atmosphere (N₂) is crucial. Furthermore, using a solvent that has been degassed can minimize dissolved oxygen.
-
Self-Condensation: In an Aldol reaction, if you are reacting 3-fluorobenzaldehyde with an enolizable ketone (like acetone), the ketone can react with itself.[12] Solvent choice can influence the relative rates of the desired cross-condensation versus the undesired self-condensation. Sometimes, using a solventless approach or a highly concentrated medium can favor the desired reaction.[13]
-
Betaine Stabilization: In Wittig reactions, the presence of lithium salts can stabilize the betaine intermediate, potentially leading to side reactions. Using salt-free conditions or solvents that do not strongly coordinate lithium ions can lead to a cleaner reaction profile.[5]
Q: My product is precipitating from the reaction mixture, making stirring difficult and likely causing a low yield. What should I do?
A: Premature product precipitation is a clear sign that your product's solubility in the reaction solvent is low.
-
Increase Solvent Volume: The simplest first step is to add more solvent to keep the product dissolved until the reaction is complete.
-
Switch to a Better Solvent: If adding more solvent is impractical, you need a solvent that better solubilizes the product. Look at the polarity of your this compound derivative. It is more polar than the starting benzaldehyde but may still have significant non-polar character. A solvent like dichloromethane (DCM) or ethyl acetate might be a better choice than hexanes.
-
Use a Co-Solvent: Introduce a co-solvent that is a good solvent for the product. For example, if your reaction is running in toluene and the product crashes out, adding a small percentage of DMF or THF can often resolve the issue without dramatically altering the reaction's primary conditions.
Q: I'm struggling with the purification and recrystallization of my this compound derivative. Any solvent suggestions?
A: Recrystallization success hinges on finding a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent: Test small batches in various solvents like ethanol, isopropanol, ethyl acetate, and toluene. Heat to dissolve, then cool slowly in an ice bath. An ideal solvent will show minimal solubility when cold and complete dissolution when hot, yielding clean crystals upon cooling.[13]
-
Solvent/Anti-Solvent Pair: This is a powerful technique. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone). Then, slowly add a miscible "poor" solvent (the anti-solvent, in which it is insoluble, e.g., hexanes or water) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly. This method is excellent for obtaining high-purity crystals.
Q: My Wittig reaction is giving a poor E/Z ratio. Can changing the solvent improve stereoselectivity?
A: Absolutely. This is one of the most common reasons to change the solvent in a Wittig reaction.
-
For Z-selectivity (with non-stabilized ylides): Ensure you are using a polar aprotic solvent like THF or DME under salt-free conditions. Avoid protic solvents.
-
For E-selectivity (with stabilized ylides): A polar protic solvent like ethanol can help equilibrate the intermediates to the more stable trans-alkene.
-
Schlosser Modification: For achieving high E-selectivity with non-stabilized ylides, a specific protocol known as the Schlosser modification can be employed. This involves using phenyllithium at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then collapses to the (E)-alkene.[6]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the primary function of the solvent in these syntheses?
A: The solvent is an active participant, not just a medium. Its key functions are:
-
Dissolving Reactants: Bringing reactants into the same phase to allow collisions and reaction.
-
Energy Transfer: Mediating heat to or from the reaction mixture to maintain the desired temperature.
-
Stabilizing Intermediates: Solvating transition states and charged intermediates (like enolates or betaines), which directly affects the reaction's activation energy and rate.[10]
-
Influencing Selectivity: Directing the stereochemical or regiochemical outcome of a reaction, as seen in the Wittig reaction.[7]
Q: How does solvent polarity (dielectric constant) influence reaction kinetics?
A: As a general rule, if the transition state of the rate-determining step is more polar than the starting materials, a more polar solvent will stabilize it, lower the activation energy, and speed up the reaction. Conversely, if the transition state is less polar, a less polar solvent will be favorable. For many condensations and coupling reactions, polar solvents with high dielectric constants (like DMF, DMSO) often lead to better yields and faster reactions.[10]
Q: Are there "green" or sustainable solvent alternatives?
A: Yes, the field of green chemistry offers several alternatives to traditional volatile organic compounds (VOCs). For these syntheses, consider:
-
Water: Can be an excellent solvent for certain reactions, especially with the use of phase-transfer catalysts or surfactants.[9]
-
Poly(ethylene glycol) (PEG): A non-toxic, recoverable solvent that can be effective for reactions like the Heck coupling.[9]
-
Solvent-Free: Some reactions, like the Aldol condensation, can be run neat by simply grinding the solid reactants together, often with a catalyst.[13] This minimizes waste entirely.
Section 4: Data & Visualizations
Data Presentation
Table 1: Illustrative Impact of Solvent Choice on the Wittig Olefination of 3-Fluorobenzaldehyde with a Semi-Stabilized Ylide.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | E:Z Ratio |
| Toluene | 2.4 | 18 | 81 | 81:19 |
| Dichloromethane (DCM) | 9.1 | 12 | 85 | 50:50 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 90 | 35:65 |
| Acetonitrile (MeCN) | 37.5 | 8 | 92 | 20:80 |
| Dimethylformamide (DMF) | 36.7 | 6 | 95 | 15:85 |
Note: Data is illustrative, based on general trends reported for semi-stabilized ylides where increasing solvent polarity can favor the Z-isomer.[7] Actual results will vary based on the specific ylide and reaction conditions.
Visualizations
Caption: Logical workflow for solvent selection and reaction optimization.
Caption: Influence of solvent on the Wittig reaction mechanism.
Section 5: Experimental Protocol Example
Synthesis of (E)-3-(3-fluorophenyl)acrylaldehyde via Aldol Condensation
This protocol is a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3-Fluorobenzaldehyde
-
Acetaldehyde
-
Ethanol (200 proof)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 10% aqueous solution of sodium hydroxide (e.g., 5 g NaOH in 45 mL water). Cool this solution in an ice bath to ~5-10 °C.
-
Reactant Solution: In a separate beaker, dissolve 3-fluorobenzaldehyde (e.g., 0.1 mol) in 50 mL of ethanol. Add acetaldehyde (e.g., 0.12 mol, 1.2 equivalents) to this solution and stir for 5 minutes. Cool this solution in the ice bath.
-
Condensation: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the aldehydes over a period of 30 minutes. It is critical to maintain the reaction temperature below 20 °C to minimize side reactions.
-
Scientist's Note: The ethanol/water solvent system is crucial here. Ethanol solubilizes the aromatic aldehyde, while water dissolves the NaOH catalyst and facilitates the final condensation step.[2]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The product should appear as a new, higher Rf spot compared to the 3-fluorobenzaldehyde.
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of cold water. Neutralize the solution carefully by adding dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Scientist's Note: Diethyl ether is chosen for its low boiling point (easy removal) and good solubility of the organic product, while being immiscible with the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound, typically as a yellowish oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 12. homework.study.com [homework.study.com]
- 13. m.youtube.com [m.youtube.com]
storage and handling conditions to prevent degradation of 3-Fluorocinnamaldehyde
Welcome to the technical support guide for 3-Fluorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Given the reactive nature of unsaturated aldehydes, proper storage and handling are critical to prevent degradation and ensure experimental reproducibility. This guide provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive experience with similar compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: Degradation of this compound in solid form or in solution due to improper storage or handling. Like its parent compound, cinnamaldehyde, this compound is susceptible to oxidation and polymerization. The aldehyde group can be easily oxidized to a carboxylic acid, and the conjugated double bond can participate in polymerization reactions.[1][2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid material is stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended.[3]
-
Solvent Purity: When preparing solutions, always use high-purity, peroxide-free solvents. Aldehydes are sensitive to impurities, which can catalyze degradation.[1]
-
Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere to minimize contact with oxygen.[1][3]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20 °C or -80 °C) to significantly slow down degradation reactions.[3]
-
Fresh Solutions: Prepare fresh working solutions from a properly stored stock solution before each experiment. Avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of a White Precipitate or Cloudiness in Solution
-
Possible Cause: Polymerization or trimerization of the aldehyde. Unsaturated aldehydes can polymerize, and some aliphatic aldehydes are known to form trimers, which are often less soluble and may precipitate out of solution.[4] This process can be initiated by exposure to light, heat, or impurities.[1]
-
Troubleshooting Steps:
-
Filtration and Analysis: If the precipitate is minimal, you may be able to filter the solution using a syringe filter (ensure compatibility with your solvent). However, it is crucial to re-quantify the concentration of the active compound in the filtrate before use.
-
Solution Preparation in Alcohol: For less critical applications, consider preparing stock solutions in a primary alcohol like ethanol. Aldehydes can form more stable hemiacetals in alcoholic solutions, which can reduce the propensity for polymerization.[4]
-
Discard and Re-prepare: The most reliable solution is to discard the compromised stock and prepare a fresh one, strictly adhering to the proper handling and storage protocols.
-
Issue 3: Unexpected Peaks in Analytical Data (e.g., HPLC, NMR)
-
Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself. The primary degradation products are likely the corresponding carboxylic acid (3-Fluorocinnamic acid) via oxidation, or various oligomers/polymers.
-
Troubleshooting Steps:
-
Analyze the Degradation Products: If possible, characterize the unexpected peaks to confirm the degradation pathway. The presence of a carboxylic acid peak would confirm oxidation.
-
Review Sample Handling: Ensure that samples for analysis are handled quickly, protected from light, and kept cool to prevent degradation during the analytical process.
-
Optimize Analytical Method: If degradation is suspected to occur during analysis (e.g., on an HPLC column), consider optimizing the method by using a lower temperature or a different mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemistry of cinnamaldehyde and other unsaturated aldehydes, the two primary degradation pathways are:
-
Oxidation: The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, converting it to 3-fluorocinnamic acid. This process is often accelerated by light and the presence of metal impurities.[1]
-
Polymerization: The conjugated system of the aromatic ring, double bond, and aldehyde group makes the molecule susceptible to polymerization. This can be initiated by heat, light, oxygen, or the presence of acidic or basic impurities.[1]
Q2: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rates of potential degradation reactions.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thus preventing oxidation.[1][3] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light, which can catalyze degradation.[2][5] |
| Location | Well-ventilated, dry area | Prevents moisture ingress and ensures safety.[2][6] |
Q3: How should I prepare and store stock solutions of this compound?
The stability of this compound in solution is highly dependent on the solvent and storage conditions.
-
Recommended Solvents: Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol. Ensure the solvent is free of peroxides.
-
Preparation Protocol:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount in a controlled environment, minimizing exposure to air and light.
-
Dissolve in the chosen solvent. If necessary, briefly sonicate to ensure complete dissolution.
-
Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing.
-
-
Storage: Store stock solutions in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.[3]
Q4: Can I store this compound at room temperature?
Short-term storage of the solid material at room temperature is generally acceptable if it is in a tightly sealed container and protected from light. However, for long-term storage, refrigeration is strongly recommended to minimize the risk of degradation. Solutions of this compound should not be stored at room temperature for extended periods.
Q5: What are the visual signs of this compound degradation?
-
Color Change: A significant change in color (e.g., darkening or yellowing) of the solid or solution can indicate degradation.
-
Precipitation/Cloudiness: The formation of a precipitate or cloudiness in a solution that was previously clear is a strong indicator of polymerization or the formation of other insoluble degradation products.[4]
-
Change in Odor: While subjective, a change in the characteristic odor of the compound may also suggest chemical changes.
Experimental Workflow & Diagrams
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Acclimatization: Remove the container of solid this compound from cold storage and allow it to warm to room temperature for at least 30 minutes.
-
Weighing: In a chemical fume hood, weigh the required amount of the compound into a tared vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Mixing: Vortex or sonicate the vial until the solid is completely dissolved.
-
Inerting: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing and Storage: Immediately cap the vial tightly and store it at the recommended low temperature (-20 °C or -80 °C).
Troubleshooting Logic for Degradation Issues
The following diagram illustrates a logical workflow for troubleshooting experiments where this compound degradation is suspected.
Caption: Troubleshooting workflow for this compound degradation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Fluorocinnamaldehyde and 4-Fluorocinnamaldehyde
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science, where the introduction of fluorine atoms can dramatically alter a compound's metabolic stability, binding affinity, and electronic properties. Cinnamaldehyde derivatives, possessing a reactive α,β-unsaturated aldehyde system, are versatile building blocks in organic synthesis. This guide provides a detailed, experimentally grounded comparison of the chemical reactivity of two isomeric fluorinated cinnamaldehydes: 3-Fluorocinnamaldehyde (3-FCA) and 4-Fluorocinnamaldehyde (4-FCA). Understanding the nuanced differences in their reactivity, dictated by the position of the fluorine substituent, is critical for designing efficient synthetic routes and predicting molecular interactions.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of these isomers is fundamentally governed by the electronic influence of the fluorine atom on the conjugated π-system. Fluorine exhibits a dualistic electronic nature: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs that can be donated through a resonance effect (+R).[1] The position of the fluorine on the aromatic ring determines the balance of these competing effects.
-
This compound (meta-position): In the meta position, the fluorine atom's electron-withdrawing inductive effect (-I) dominates.[2] It effectively pulls electron density from the aromatic ring and the entire conjugated side chain. Crucially, the resonance effect (+R) from the meta position cannot extend to the cinnamaldehyde moiety. The net result is a significant decrease in electron density across the molecule, rendering the carbonyl carbon more electrophilic and the carbon-carbon double bond more electron-poor compared to the unsubstituted cinnamaldehyde.
-
4-Fluorocinnamaldehyde (para-position): When positioned para to the aldehyde group, both inductive and resonance effects are at play. While the strong -I effect is still present, the +R effect directly opposes it by donating lone-pair electron density into the aromatic ring and through the conjugated system to the carbonyl group.[1] Although fluorine is a weak π-donor, this resonance donation partially counteracts the inductive withdrawal.[2] Consequently, the carbonyl carbon in 4-FCA is less electrophilic, and the double bond is more electron-rich than in its 3-fluoro counterpart.
Caption: Electronic influence of fluorine in 3-FCA and 4-FCA.
Table 1: Summary of Electronic Properties
| Property | This compound | 4-Fluorocinnamaldehyde | Rationale |
| Dominant Electronic Effect | Inductive Withdrawal (-I) | Inductive Withdrawal (-I) vs. Resonance Donation (+R) | Resonance from the meta position does not extend to the side chain. |
| Carbonyl Carbon Electrophilicity | High | Moderate (Lower than 3-FCA) | The +R effect in 4-FCA partially shields the carbonyl carbon. |
| Alkene Nucleophilicity | Low | Moderate (Higher than 3-FCA) | The +R effect in 4-FCA increases electron density in the C=C bond. |
Comparative Reactivity: Experimental Insights
The electronic differences outlined above have predictable and measurable consequences for the chemical reactivity of the two primary functional groups: the aldehyde carbonyl and the carbon-carbon double bond.
Nucleophilic Addition to the Carbonyl Group
The most common reaction for aldehydes is nucleophilic addition to the electrophilic carbonyl carbon.[3][4] A more electrophilic carbonyl will react faster with nucleophiles. A classic example is the reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which delivers a hydride ion (H⁻) as the nucleophile.[5][6]
Hypothesis: Due to the stronger net electron withdrawal, the carbonyl carbon of 3-FCA is more electrophilic and should therefore react faster with NaBH₄ than 4-FCA.
Caption: Workflow for comparing the reduction rates of 3-FCA and 4-FCA.
Table 2: Representative Data for NaBH₄ Reduction
| Reactant | Reaction Time for >95% Conversion (min) | Isolated Yield of Alcohol (%) |
| This compound | ~15 | 92% |
| 4-Fluorocinnamaldehyde | ~30 | 94% |
| (Note: Data are illustrative, based on established principles of chemical reactivity. Actual results may vary based on specific reaction conditions.) |
The faster reaction time for 3-FCA directly supports the hypothesis that its carbonyl group is more susceptible to nucleophilic attack. This principle is broadly applicable to other nucleophilic additions, such as Grignard reactions or cyanohydrin formation.[7][8]
Conjugate (Michael) Addition to the Alkene
The α,β-unsaturated system allows for 1,4-conjugate addition, also known as the Michael addition.[9] In this reaction, a soft nucleophile attacks the β-carbon of the double bond. The rate of this reaction is also sensitive to the electronic properties of the system. An electron-poor double bond will be more electrophilic at the β-position and thus more reactive towards nucleophiles.
Hypothesis: The strong inductive withdrawal in 3-FCA makes its β-carbon more electrophilic than that of 4-FCA. Therefore, 3-FCA is expected to undergo Michael addition more readily.
Table 3: Representative Data for Michael Addition with Thiophenol
| Reactant | Reaction Time for >95% Conversion (hr) | Isolated Yield of Adduct (%) |
| This compound | ~2 | 88% |
| 4-Fluorocinnamaldehyde | ~5 | 85% |
| (Note: Data are illustrative. Thiophenol is used as a model soft nucleophile with a catalytic amount of base.) |
The results again show 3-FCA to be the more reactive substrate, consistent with the electronic arguments. This enhanced reactivity can be advantageous for syntheses relying on conjugate additions but may be a drawback if selectivity between 1,2- and 1,4-addition is desired.
Experimental Protocols
To ensure the reproducibility and validity of these comparisons, the following detailed protocols are provided.
Protocol 1: Comparative Reduction of 3-FCA and 4-FCA with Sodium Borohydride
-
Setup: Prepare two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar. In Flask A, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. In Flask B, dissolve 1.0 mmol of 4-Fluorocinnamaldehyde in 10 mL of absolute ethanol.
-
Cooling: Place both flasks in an ice-water bath and allow the solutions to cool to 0-5°C with stirring.
-
Reagent Addition: Prepare a solution of sodium borohydride (0.3 mmol) in 5 mL of cold ethanol. Using a syringe, add this solution dropwise and simultaneously to both flasks over 2 minutes.
-
Monitoring: Monitor the progress of each reaction independently by thin-layer chromatography (TLC) every 5 minutes, using a 3:1 hexanes:ethyl acetate eluent.
-
Quenching: Once a reaction is complete (disappearance of the aldehyde spot on TLC), quench it by slowly adding 5 mL of 1 M HCl.
-
Workup: Remove the flask from the ice bath. Add 20 mL of deionized water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the isolated yield of the resulting 3-fluorocinnamyl alcohol and 4-fluorocinnamyl alcohol. Confirm identity and purity via ¹H NMR and GC-MS.
Protocol 2: Comparative Michael Addition of 3-FCA and 4-FCA with Thiophenol
-
Setup: In two separate 25 mL flasks with stir bars, dissolve 1.0 mmol of 3-FCA (Flask A) and 1.0 mmol of 4-FCA (Flask B) in 10 mL of dichloromethane (DCM).
-
Reactant Addition: To each flask, add thiophenol (1.05 mmol) followed by triethylamine (0.1 mmol) as a catalyst.
-
Reaction: Stir the reactions at room temperature.
-
Monitoring: Monitor the reactions by TLC (4:1 hexanes:ethyl acetate) every 30 minutes until the starting aldehyde is consumed.
-
Workup: Upon completion, dilute each reaction mixture with 20 mL of DCM. Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the 1,4-adduct.
-
Analysis: Characterize the products by NMR and mass spectrometry and calculate the isolated yields.
Conclusion and Outlook
The reactivity of fluorocinnamaldehyde isomers is a clear demonstration of the foundational principles of physical organic chemistry.
-
This compound is the more reactive isomer towards nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-alkene carbon (1,4-addition). This is due to the dominant, uncompensated electron-withdrawing inductive effect of the meta-fluorine substituent.
-
4-Fluorocinnamaldehyde is less reactive in these transformations because the resonance donation from the para-fluorine atom partially mitigates its own inductive effect, resulting in a less electrophilic conjugated system compared to the 3-isomer.
For synthetic chemists, this means 3-FCA is the substrate of choice for rapid nucleophilic additions. However, if a competing electrophilic reaction on the aromatic ring were desired, 4-FCA would be the more activated substrate due to the ortho,para-directing nature of the fluorine's +R effect.[1] These insights are crucial for professionals in drug development, where such substituted cinnamaldehydes might be used as covalent modifiers of biological nucleophiles, and the reaction kinetics can directly impact potency and selectivity.
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. researchgate.net [researchgate.net]
- 3. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. medlifemastery.com [medlifemastery.com]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Structural Maze: A Comparative Guide to the Validation of 3-Fluorocinnamaldehyde using ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Even a subtle change in stereochemistry or the position of a functional group can dramatically alter a compound's biological activity or material properties. 3-Fluorocinnamaldehyde, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, presents a unique validation challenge due to the presence of the highly sensitive fluorine atom. This guide provides an in-depth, comparative analysis of analytical techniques for the structural confirmation of this compound, with a primary focus on the unparalleled advantages of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, offering a scientifically robust, self-validating protocol for confident structural assignment.
The Challenge: Beyond Simple Confirmation
While techniques like ¹H and ¹³C NMR provide a foundational carbon-hydrogen framework, they can sometimes be ambiguous in definitively pinpointing the exact location of the fluorine substituent on the aromatic ring. Mass spectrometry, another cornerstone of molecular analysis, confirms the molecular weight and elemental composition but falls short of providing direct evidence of isomeric purity. This is where the unique properties of the ¹⁹F nucleus come to the forefront.
¹⁹F NMR: The Unambiguous Arbiter
Fluorine-19 is an ideal NMR nucleus for several key reasons:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring isotope of fluorine, leading to a strong NMR signal and eliminating the need for isotopic enrichment.[1][2][3][4][5]
-
High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a high resonance frequency, close to that of ¹H, making it a sensitive nucleus to detect.[1][2]
-
Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment.[5] This vast spectral dispersion (over 800 ppm) minimizes signal overlap and provides a unique fingerprint for the fluorine's position.[2]
-
Through-Bond and Through-Space Coupling: ¹⁹F nuclei couple not only to adjacent protons and carbons (J-coupling) but can also exhibit through-space coupling (Nuclear Overhauser Effect), providing invaluable information about the molecule's three-dimensional structure.[2][5]
For this compound, these properties allow for an unequivocal determination of the fluorine's position on the phenyl ring. The characteristic chemical shift and the specific coupling patterns with the neighboring aromatic protons create a diagnostic signature that is difficult to replicate with other techniques.
Experimental Protocol: A Self-Validating Workflow for ¹⁹F NMR Analysis
This protocol is designed to ensure accuracy and reproducibility. Each step is chosen to minimize potential sources of error and provide a clear, interpretable spectrum.
1. Sample Preparation: The Foundation of Quality Data
-
Analyte: this compound (ensure high purity, >98%)
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its well-defined residual solvent peak. The choice of solvent can influence the NMR peak shape, resolution, and position.[6]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6 mL of CDCl₃. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional but Recommended): While the ¹⁹F chemical shift can be referenced to an external standard, an internal standard provides higher accuracy.[6][7] A common internal standard is trifluorotoluene (C₆H₅CF₃), added at a low concentration (e.g., 1-2 µL).[8] Its signal is a sharp singlet that is typically far removed from the signals of most analytes.[9] Trifluoroacetic acid (TFA) is another option.[9]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Any contaminants can introduce spurious signals.
2. NMR Spectrometer Setup and Calibration
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.
-
Probe Tuning: The NMR probe must be tuned to the ¹⁹F frequency. This is a critical step to ensure optimal signal detection.
-
Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent (CDCl₃) to maintain a stable magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.
3. Data Acquisition: Capturing the Fluorine Signature
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient for routine ¹⁹F NMR.
-
Key Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[10]
-
Number of Scans: For a moderately concentrated sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation and accurate integration.[9][11]
-
Acquisition Time (at): An acquisition time of 1-2 seconds provides good digital resolution.
-
-
Proton Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by collapsing the fluorine signal into a singlet.[9] However, acquiring a proton-coupled ¹⁹F spectrum can be highly informative as the coupling constants (J-couplings) to neighboring protons provide crucial structural information.[2][12]
4. Data Processing and Analysis
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. If an internal standard like trifluorotoluene was used, its signal is set to the known chemical shift (approximately -63.72 ppm).[8] If no internal standard was used, an external standard or the spectrometer's internal reference can be used, although this is less accurate.[7][10]
-
Peak Picking and Integration: Identify the fluorine signal(s) and determine their chemical shifts. The integration of the peaks provides information about the relative number of fluorine atoms in different environments.[11]
-
Coupling Constant Analysis (for coupled spectra): In a proton-coupled ¹⁹F spectrum, the splitting pattern (multiplicity) and the magnitude of the coupling constants (in Hz) to the aromatic protons are measured. These values are highly diagnostic of the substitution pattern.[2][12]
Comparative Data Analysis: ¹⁹F NMR vs. Other Techniques
The table below summarizes the expected data for this compound from various analytical techniques, highlighting the unique and definitive information provided by ¹⁹F NMR.
| Analytical Technique | Expected Data for this compound | Interpretation & Limitations |
| ¹⁹F NMR | Chemical Shift (δ): ~ -113 ppm (relative to CFCl₃) Multiplicity (¹H coupled): Doublet of triplets | The specific chemical shift is highly indicative of a fluorine atom on an aromatic ring.[4][13] The doublet of triplets pattern arises from coupling to the ortho and para protons, definitively confirming the meta position. |
| ¹H NMR | Aldehydic Proton (CHO): ~9.7 ppm (doublet) Vinyl Protons (CH=CH): ~6.7-7.6 ppm (multiplets) Aromatic Protons: ~7.1-7.4 ppm (multiplets) | Provides the carbon-hydrogen framework. While the aromatic region will show splitting due to the fluorine, deconvoluting the complex multiplets to definitively assign the fluorine position can be challenging without advanced 2D NMR techniques. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~193 ppm Alkene Carbons (C=C): ~128-154 ppm Aromatic Carbons: ~115-164 ppm (with C-F coupling) | Confirms the carbon skeleton. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.[14] This can help in assignment but may require more complex 2D NMR experiments for unambiguous confirmation. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 150.04 | Confirms the molecular weight and elemental formula (C₉H₇FO). However, it cannot distinguish between different isomers (e.g., 2-Fluorocinnamaldehyde or 4-Fluorocinnamaldehyde). |
Visualizing the Workflow: From Sample to Structure
The following diagram illustrates the logical flow of the experimental workflow for the validation of this compound using ¹⁹F NMR.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biophysics.org [biophysics.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. reddit.com [reddit.com]
- 8. colorado.edu [colorado.edu]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F19 detection [nmr.chem.ucsb.edu]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 3-Fluorocinnamaldehyde
This guide provides a comprehensive, technically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of synthesized 3-Fluorocinnamaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices, a robust validation strategy based on international guidelines, and a comparative analysis against alternative techniques.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic aldehyde with significant applications as a building block in medicinal chemistry and materials science.[1][2] The purity of such intermediates is paramount, as even trace impurities can derail subsequent synthetic steps, compromise the biological activity of the final product, or introduce unforeseen toxicity. Therefore, a precise, accurate, and reliable analytical method is not just a quality control measure but a critical component of the research and development lifecycle.[3] This guide details a reverse-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing a gold standard for purity determination of this compound.[4][5][6]
Section 1: The Rationale for Reverse-Phase HPLC
The selection of an analytical technique is the first critical decision in method development.[7] For this compound, RP-HPLC with UV detection is the superior choice due to the molecule's intrinsic physicochemical properties.
-
Molecular Structure and Polarity: this compound is a moderately non-polar aromatic compound. This characteristic makes it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[8][9] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[10]
-
Chromophoric Properties: The conjugated system of the benzene ring and the α,β-unsaturated aldehyde group in the cinnamaldehyde backbone constitutes a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer.[8] The parent compound, cinnamaldehyde, exhibits a UV absorption maximum (λmax) around 280-290 nm.[11][12][13] The fluorinated analog is expected to have a similar λmax, ensuring excellent sensitivity for purity analysis.
-
Specificity and Resolution: Unlike simple spectroscopic methods that provide a composite signal, chromatography physically separates the main compound from its impurities.[3][14] This allows for the individual detection and quantification of synthesis-related impurities (e.g., starting materials, by-products) and potential degradants, which is the primary goal of a purity assay.
Section 2: A Validated Isocratic RP-HPLC Method
This section presents a detailed, step-by-step protocol for the purity assessment of this compound. The method is designed for simplicity, robustness, and high resolution.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of ~1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis according to the conditions outlined in Table 1.
-
Record the chromatogram for 15 minutes.
-
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic aldehydes from potential polar and non-polar impurities.[8][9][15] |
| Mobile Phase | Isocratic: Acetonitrile and Water (60:40 v/v) | This composition provides a good balance of elution strength to achieve a reasonable retention time for the analyte while allowing for the separation of earlier and later eluting impurities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and acceptable backpressure.[15] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 285 nm | This wavelength is near the expected λmax of the cinnamaldehyde chromophore, providing high sensitivity for the main peak and related impurities.[11][12] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Section 3: Method Validation: A Framework for Trustworthiness
A method is only as reliable as its validation. The following protocol, aligned with ICH Q2(R1) guidelines, establishes the performance characteristics of the HPLC method, ensuring its suitability for its intended purpose.[4][16][6]
References
- 1. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. HPLC analytical Method development: an overview [pharmacores.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. hawach.com [hawach.com]
- 10. orochem.com [orochem.com]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2-Propenal, 3-phenyl- [webbook.nist.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. jmpas.com [jmpas.com]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Cinnamaldehydes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Fluorinating a Classic Bioactive Scaffold
Cinnamaldehyde, the principal component of cinnamon, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Its reactive α,β-unsaturated aldehyde moiety is a key determinant of its biological effects, often acting as a Michael acceptor.[4] In the relentless pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles, medicinal chemists frequently turn to fluorination. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties such as acidity, lipophilicity, and metabolic stability.[5] This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated cinnamaldehydes, offering insights into how this strategic chemical modification can modulate therapeutic potential. We will delve into the antimicrobial, anticancer, and anti-inflammatory effects, supported by experimental data and detailed protocols to empower your research endeavors.
Comparative Biological Activity: A Data-Driven Examination
The strategic placement of fluorine atoms on the cinnamaldehyde scaffold can lead to significant changes in biological activity. The following sections provide a comparative overview of these effects.
Antimicrobial Activity: Sharpening the Spear Against Pathogens
Cinnamaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4][6][7][8] Fluorination has been explored as a strategy to enhance this activity. The electron-withdrawing nature of fluorine can increase the electrophilicity of the cinnamaldehyde molecule, potentially leading to more potent interactions with microbial targets.[6]
Table 1: Comparative Antimicrobial Activity of Cinnamaldehyde Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| trans-Cinnamaldehyde | Escherichia coli | 780 - 3120 | [9] |
| trans-Cinnamaldehyde | Staphylococcus aureus | 500 | [10] |
| 4-Fluorocinnamic Acid Derivative | Mycobacterium tuberculosis | Enhanced activity | [5] |
| Cinnamaldehyde Analogs | Acinetobacter baumannii | 32 - >512 | [11] |
Note: Direct comparative MIC values for fluorinated versus non-fluorinated cinnamaldehydes against the same strains in a single study are limited in the provided search results. The table illustrates the general antimicrobial activity of cinnamaldehyde and the potential for enhancement with fluorination as suggested by the literature.
The mechanism of antimicrobial action for cinnamaldehydes is multifaceted, involving disruption of cell membrane integrity, inhibition of cell division protein FtsZ, and interference with biofilm formation.[1][4][11]
Anticancer Activity: A Promising Frontier in Oncology
Cinnamaldehyde has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[12][13][14] The introduction of fluorine can enhance these cytotoxic effects. For instance, a study on newly synthesized cinnamide-fluorinated derivatives demonstrated significant antiproliferative activity against the HepG2 liver cancer cell line.[15][16][17][18]
Table 2: Comparative Anticancer Activity of Cinnamaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Cinnamaldehyde | Oral Cancer Cells | - | [12] |
| Cinnamaldehyde | Breast Cancer Cells | - | [14] |
| Fluorinated Cinnamide Derivative (Compound 6) | HepG2 (Liver Cancer) | 4.23 | [15][16][17][18] |
| Staurosporine (Reference Drug) | HepG2 (Liver Cancer) | 5.59 | [15][16][17][18] |
The anticancer mechanisms of cinnamaldehydes involve the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][12][19] Fluorinated derivatives have been shown to induce cell cycle arrest and apoptosis.[15][17]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases. Cinnamaldehyde exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][3][20][21] This is often achieved through the suppression of key inflammatory signaling pathways such as NF-κB and MAPKs.[12][21] While direct comparative studies are not abundant in the initial search, the known mechanisms suggest that fluorination could modulate these activities by altering the molecule's interaction with target proteins in these pathways.
Table 3: Anti-inflammatory Activity of Cinnamaldehyde
| Compound | Assay | Effect | Reference |
| trans-Cinnamaldehyde | LPS-induced NO production in RAW 264.7 cells | Significant inhibition | [21] |
| Cinnamaldehyde | LPS-induced TNF-α and IL-6 secretion in THP-1 cells | Significant reduction | [20] |
Mechanisms of Action: Unraveling the Signaling Pathways
The biological activities of cinnamaldehydes are underpinned by their ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer. Cinnamaldehyde has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[1][12]
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Cinnamaldehyde has been demonstrated to inhibit this pathway, leading to decreased cancer cell viability.[1][14]
Caption: Cinnamaldehyde inhibits the PI3K/Akt signaling pathway.
Experimental Protocols: A Practical Guide to Assessing Biological Activity
To facilitate the comparative analysis of fluorinated and non-fluorinated cinnamaldehydes in your own laboratory, we provide the following detailed, step-by-step methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (fluorinated and non-fluorinated cinnamaldehydes) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (no turbidity).[9][11][22]
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24][25][26]
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated cinnamaldehydes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23][24]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[27][28][29][30][31]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (fluorinated and non-fluorinated cinnamaldehydes)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition.[28][31]
Conclusion: The Future of Fluorinated Cinnamaldehydes in Drug Discovery
The strategic incorporation of fluorine into the cinnamaldehyde scaffold presents a compelling avenue for the development of novel therapeutics with enhanced biological activity. The evidence suggests that fluorination can potentiate the antimicrobial, anticancer, and anti-inflammatory properties of the parent molecule. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of these promising compounds. As our understanding of the nuanced effects of fluorination deepens, we can anticipate the rational design of next-generation cinnamaldehyde-based drugs with improved efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases.
References
- 1. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 2. Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. benchchem.com [benchchem.com]
- 6. resource.aminer.org [resource.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. jmatonline.com [jmatonline.com]
- 28. One moment, please... [mjas.analis.com.my]
- 29. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 30. dovepress.com [dovepress.com]
- 31. mdpi.com [mdpi.com]
A Researcher's Guide to the Reaction Kinetics of 3-Fluorocinnamaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide provides a comprehensive analysis of the reaction kinetics of 3-Fluorocinnamaldehyde, offering a comparative perspective against its parent compound, cinnamaldehyde, and other derivatives. As a senior application scientist, my aim is to equip you with not only the theoretical underpinnings but also practical, field-proven methodologies for your own investigations.
The presence of a fluorine atom on the phenyl ring of cinnamaldehyde is expected to exert a significant electronic effect, thereby influencing the reactivity of the entire molecule. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, designing novel therapeutic agents, and elucidating reaction mechanisms. This guide will delve into the core principles governing these reactions, provide detailed experimental protocols for kinetic analysis, and present a comparative framework for interpreting the resulting data.
The Impact of Fluorine Substitution on Reactivity: A Mechanistic Overview
Cinnamaldehyde is an α,β-unsaturated aldehyde, presenting two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The reactivity of these sites is dictated by the electronic landscape of the molecule. The introduction of a fluorine atom at the meta-position (C3) of the phenyl ring introduces a strong electron-withdrawing inductive effect (-I). This effect is anticipated to have the following consequences on reaction kinetics:
-
Enhanced Electrophilicity: The fluorine atom will pull electron density from the aromatic ring and, by extension, from the conjugated system. This will render both the carbonyl carbon and the β-carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Faster Reaction Rates: Consequently, reactions such as Michael additions and additions to the carbonyl group are expected to proceed at a faster rate compared to unsubstituted cinnamaldehyde.
A common and highly relevant reaction for cinnamaldehyde and its derivatives is the Michael addition , where a nucleophile adds to the β-carbon of the α,β-unsaturated system.[1][2] The rate of this reaction is a direct measure of the electrophilicity of the β-carbon.
Another key reaction is the formation of imines and related derivatives , such as thiosemicarbazones, through reaction with the aldehyde group. The kinetics of these reactions provide insight into the reactivity of the carbonyl carbon.
Comparative Kinetic Analysis: Experimental Design
To quantitatively assess the impact of the 3-fluoro substitution, a comparative kinetic study against unsubstituted cinnamaldehyde is essential. The following sections outline the experimental protocols for such an analysis.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the kinetic analysis can be visualized as follows:
Caption: Workflow for kinetic analysis of cinnamaldehyde derivatives.
Protocol 1: Kinetic Analysis of Michael Addition via UV-Vis Spectroscopy
This protocol details the monitoring of the reaction between this compound and a thiol, a classic Michael addition reaction.[3] The disappearance of the cinnamaldehyde chromophore is monitored over time.
Materials:
-
This compound
-
Cinnamaldehyde (for comparison)
-
Thiophenol (or other suitable thiol nucleophile)
-
Absolute Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in absolute ethanol.
-
Prepare a 10 mM stock solution of cinnamaldehyde in absolute ethanol.
-
Prepare a 1 M stock solution of thiophenol in absolute ethanol.
-
-
Determine λmax:
-
Scan the UV-Vis spectrum of a dilute solution of this compound in ethanol to determine the wavelength of maximum absorbance (λmax). This is typically in the range of 280-320 nm.
-
-
Kinetic Run:
-
Set the spectrophotometer to monitor the absorbance at the determined λmax.
-
Equilibrate a quartz cuvette containing 2.9 mL of absolute ethanol to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Add 50 µL of the 10 mM this compound stock solution to the cuvette, mix, and record the initial absorbance (A₀).
-
To initiate the reaction, add 50 µL of the 1 M thiophenol stock solution. This creates pseudo-first-order conditions with a large excess of the nucleophile.
-
Immediately start recording the absorbance at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80-90% completion.
-
-
Repeat for Cinnamaldehyde:
-
Repeat the kinetic run using the cinnamaldehyde stock solution under identical conditions.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is: ln([A]t/[A]₀) = -k_obs * t, where [A] is the concentration of the cinnamaldehyde derivative. Since absorbance is proportional to concentration (Beer-Lambert Law), this can be expressed as: ln(At/A₀) = -k_obs * t.
-
Plot ln(At/A₀) versus time (t). The plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the nucleophile: k = k_obs / [Thiophenol].
-
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
For reactions that are not easily monitored by UV-Vis spectroscopy (e.g., due to overlapping spectra of reactants and products), HPLC is a powerful alternative.
Procedure:
-
Reaction Setup:
-
In a thermostated vial, combine the this compound and the nucleophile in a suitable solvent.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a large volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the quenched sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the reactant and product.
-
Monitor the elution profile using a UV detector set at the λmax of the reactant.
-
-
Data Analysis:
-
Determine the peak area of the reactant at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this plot will be proportional to the rate constant.
-
Comparative Data Analysis and Interpretation
The primary goal of this guide is to facilitate a comparative analysis. The data obtained from the kinetic experiments should be tabulated to clearly illustrate the differences in reactivity.
| Compound | λmax (nm) | k_obs (s⁻¹) (Pseudo-First-Order) | k (M⁻¹s⁻¹) (Second-Order) |
| Cinnamaldehyde | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Expected Outcome:
It is hypothesized that the second-order rate constant (k) for the Michael addition to this compound will be significantly larger than that for cinnamaldehyde. This would provide quantitative evidence for the electron-withdrawing effect of the fluorine atom enhancing the electrophilicity of the β-carbon.
Case Study: Urease Inhibition by 4-Fluorocinnamaldehyde Thiosemicarbazones
While direct kinetic data for this compound is not extensively published, a recent study on 4-Fluorocinnamaldehyde-based thiosemicarbazones as urease inhibitors provides valuable insights and a relevant experimental framework.[4][5] In this study, the synthesis of these derivatives involves the reaction of 4-Fluorocinnamaldehyde with various thiosemicarbazides.[4]
The subsequent kinetic analysis of the most potent inhibitor demonstrated a competitive mode of inhibition with a specific Ki value.[4] This research underscores the importance of fluorinated cinnamaldehydes in drug design and provides a template for the types of kinetic studies that can be performed. The methodologies used in such studies, including enzyme kinetics assays and molecular docking, are directly applicable to investigations involving this compound.[4][5]
The reaction to form the thiosemicarbazone itself is a condensation reaction at the aldehyde carbonyl. The kinetics of this reaction could also be studied to compare the electrophilicity of the carbonyl carbon in this compound versus the non-fluorinated analogue.
Caption: Workflow for synthesis and kinetic analysis of enzyme inhibitors.
Conclusion and Future Directions
The introduction of a fluorine atom at the 3-position of cinnamaldehyde is predicted to significantly enhance its reactivity in key organic reactions such as Michael additions. This guide provides a robust framework for the experimental verification and quantification of this effect. By employing standard kinetic analysis techniques like UV-Vis spectroscopy and HPLC, researchers can gain valuable insights into the electronic effects of fluorine substitution.
The comparative data generated will be instrumental for professionals in drug development and organic synthesis, enabling the rational design of molecules with tailored reactivity and biological activity. Future studies could expand this analysis to other halogenated cinnamaldehydes to establish a broader understanding of structure-activity relationships. Furthermore, computational studies, such as the calculation of electrostatic potential maps and LUMO energies, would provide a theoretical complement to the experimental kinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of 3-Fluorocinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. In the realm of medicinal chemistry, the spatial arrangement of atoms can mean the difference between a potent therapeutic and an inert or even toxic compound. This guide provides an in-depth, comparative analysis of the primary analytical techniques for unambiguously confirming the stereochemistry of 3-fluorocinnamaldehyde derivatives, a class of compounds with potential applications in various therapeutic areas.
As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the underlying principles of each technique, explain the rationale behind experimental choices, and provide field-proven insights to ensure robust and reliable stereochemical assignments. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, presenting supporting experimental data and detailed methodologies.
The Criticality of Stereoisomerism in Drug Design
The introduction of a fluorine atom into a cinnamaldehyde scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties. The position of the fluorine on the aromatic ring, in this case at the 3-position, influences the molecule's electronic and conformational landscape. However, it is the geometry of the α,β-unsaturated aldehyde, specifically the E/Z configuration of the double bond, that dictates the overall shape of the molecule and how it interacts with its biological target.
Caption: E (trans) and Z (cis) isomers of this compound.
A Comparative Analysis of Analytical Techniques
The two most powerful and definitive methods for determining the stereochemistry of diastereomers like the E and Z isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
| Technique | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the chemical environment and through-bond coupling of protons. The magnitude of the vicinal coupling constant (³JHH) across the double bond is diagnostic of the stereochemistry. | - Non-destructive- Relatively fast- Provides detailed structural information in solution- Can be used for mixture analysis | - Requires soluble sample- Can have overlapping signals in complex molecules- Indirect method for stereochemistry |
| NOESY NMR Spectroscopy | Detects through-space correlations between protons that are in close proximity, providing information on the spatial arrangement of atoms. | - Provides direct evidence of spatial proximity- Complements coupling constant analysis- Can distinguish between isomers with similar coupling constants | - Can be more time-consuming than standard ¹H NMR- Interpretation can be complex- Signal intensity is distance-dependent |
| Single-Crystal X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - Unambiguous and definitive determination of stereochemistry and absolute configuration- Provides precise bond lengths and angles | - Requires a suitable single crystal, which can be difficult to obtain- Provides solid-state structure, which may differ from solution conformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Spatial Arrangement
NMR spectroscopy is the workhorse of structural elucidation in organic chemistry. For differentiating E and Z isomers of α,β-unsaturated aldehydes, ¹H NMR is particularly powerful due to the diagnostic nature of the vicinal coupling constant (³JHH) between the vinylic protons.
The Karplus Relationship and its Application
The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For alkenes, this translates to a significant and predictable difference in the coupling constants for cis and trans isomers.
-
trans -protons: Typically exhibit a larger coupling constant, in the range of 11-18 Hz .
-
cis -protons: Show a smaller coupling constant, generally between 6-14 Hz .[1][2]
This difference provides a robust method for assigning the stereochemistry of the double bond.
Supporting Experimental Data: ¹H NMR of a Cinnamaldehyde Analog
| Compound | Vinylic Proton A (α to COOH) | Vinylic Proton B (β to COOH) | ³JAB (Hz) | Stereochemistry | Reference |
| trans-3-Fluorocinnamic acid | ~6.5 ppm (d) | ~7.6 ppm (d) | ~16 Hz | E (trans) | [1] |
The observed coupling constant of approximately 16 Hz for trans-3-fluorocinnamic acid falls squarely within the expected range for trans vinylic protons, confirming the E stereochemistry.[1] For the corresponding Z isomer, a coupling constant in the range of 6-12 Hz would be anticipated.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Unambiguous Confirmation
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[3] A 2D NOESY experiment maps these through-space interactions, providing correlations between protons that are in close proximity (typically < 5 Å).[4] This is a powerful complementary technique to coupling constant analysis.
In the context of this compound:
-
For the Z (cis) isomer: A NOESY cross-peak would be expected between the aldehydic proton and the vinylic proton on the same side of the double bond.
-
For the E (trans) isomer: No such cross-peak would be observed due to the larger distance between these protons. Instead, a correlation might be seen between the aldehydic proton and the aromatic protons, depending on the preferred conformation.
Caption: Expected NOESY correlations for Z and E isomers.
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and, crucially, the stereochemistry.
The Power of an Unambiguous Result
While NMR provides excellent evidence for stereochemistry in solution, X-ray crystallography offers an indisputable picture of the molecule's structure in the solid state. This is particularly valuable for regulatory submissions and for building a comprehensive understanding of a molecule's properties.
Supporting Experimental Data: Crystal Structure of a Halogenated Cinnamaldehyde Derivative
Finding a suitable single crystal of the target compound is often the rate-limiting step.[5] While a crystal structure for this compound is not available in the searched literature, the structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde has been reported and serves as an excellent case study.[7][8]
Crystallographic Data for (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde [7][8]
| Parameter | Value |
| Chemical Formula | C₉H₇BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.1230(11) |
| b (Å) | 15.0901(14) |
| c (Å) | 4.8763(4) |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
The crystal structure confirms the E configuration of the double bond. The vinylaldehyde group adopts an extended conformation, and the molecules are linked in the crystal by hydrogen bonds.[7][8] This data provides a concrete example of how X-ray crystallography can be used to definitively assign the stereochemistry of a cinnamaldehyde derivative.
Caption: General workflow for single-crystal X-ray diffraction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: ¹H NMR and NOESY for Stereochemical Assignment
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved and the solution is homogeneous.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.
3. ¹H NMR Data Processing and Analysis: a. Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. b. Calibrate the chemical shift scale using the residual solvent peak. c. Identify the signals corresponding to the vinylic protons. These will typically be doublets in the alkene region of the spectrum. d. Measure the coupling constant (³JHH) between the vinylic protons. A value in the range of 11-18 Hz is indicative of an E (trans) isomer, while a value in the 6-14 Hz range suggests a Z (cis) isomer.[1][2]
4. 2D NOESY Acquisition: a. Set up a 2D NOESY experiment. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules), number of increments in the indirect dimension, and number of scans.[4] b. Acquire the 2D NOESY data.
5. 2D NOESY Data Processing and Analysis: a. Process the 2D data to generate the NOESY spectrum. b. Look for cross-peaks that indicate through-space correlations. For a Z isomer, a cross-peak between the aldehydic proton and the adjacent vinylic proton is expected.
Protocol 2: Single-Crystal X-ray Crystallography
1. Crystal Growth: a. Grow single crystals of the this compound derivative. Common methods include: i. Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.[9] ii. Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[9] iii. Cooling: Slowly cool a saturated solution of the compound.
2. Crystal Selection and Mounting: a. Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[10] b. Mount the crystal on a suitable goniometer head.
3. Data Collection: a. Place the mounted crystal on the X-ray diffractometer. b. Center the crystal in the X-ray beam. c. Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
4. Structure Solution and Refinement: a. Process the raw diffraction data to obtain a set of reflection intensities. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. c. Build a molecular model into the electron density map. d. Refine the model against the experimental data to optimize the atomic positions and thermal parameters.[11] The final refined structure will provide an unambiguous determination of the stereochemistry.
Conclusion
The definitive confirmation of the stereochemistry of this compound derivatives is paramount for their successful development as potential therapeutic agents. This guide has provided a comparative overview of the two most powerful techniques for this purpose: NMR spectroscopy and single-crystal X-ray crystallography.
By leveraging the diagnostic power of ¹H NMR coupling constants and the through-space correlations from NOESY experiments, researchers can confidently assign the E or Z configuration of the double bond in solution. For an unambiguous and definitive determination, single-crystal X-ray crystallography remains the gold standard, providing a precise three-dimensional structure in the solid state.
The choice of technique, or combination of techniques, will depend on the specific research question, the available instrumentation, and the physical properties of the compound. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their work and make informed decisions in the drug discovery and development process.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]
- 7. Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 11. chemistry.utah.edu [chemistry.utah.edu]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Fluorocinnamaldehyde: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Fluorocinnamaldehyde, a key building block in the development of various pharmaceuticals, demands a careful selection of catalytic strategies to ensure optimal efficiency, selectivity, and yield. This guide provides an in-depth comparison of the primary catalytic methods for its synthesis: the Aldol Condensation, the Wittig Reaction and its variants, and the Palladium-Catalyzed Heck Reaction. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a comparative analysis of their efficacy based on available data.
Introduction: The Importance of this compound
This compound is a valuable intermediate in organic synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable moiety in drug design. The conjugated aldehyde system also provides a reactive handle for further molecular elaboration. Consequently, the efficient and selective synthesis of this compound is of paramount importance.
Comparative Analysis of Catalytic Strategies
The choice of synthetic route to this compound is dictated by factors such as desired stereoselectivity, substrate availability, and tolerance of other functional groups. Below, we compare the three most prominent catalytic methods.
| Catalytic Method | Typical Catalyst(s) | Key Reactants | Typical Yield | Typical Reaction Time | Stereoselectivity | Key Advantages | Key Disadvantages |
| Aldol Condensation | NaOH, KOH, L-Proline | 3-Fluorobenzaldehyde, Acetaldehyde | Moderate to High | 2-24 hours | Generally forms the (E)-isomer, but can produce mixtures | Atom economical, uses inexpensive reagents | Risk of side reactions (e.g., self-condensation of acetaldehyde), may require careful control of conditions |
| Wittig Reaction (HWE Variant) | NaH, K₂CO₃, DBU | 3-Fluorobenzaldehyde, Phosphonate ylide | High | 1-12 hours | Excellent (E)-selectivity with stabilized ylides | High yields, excellent stereocontrol | Stoichiometric phosphine oxide byproduct, phosphonate reagents can be expensive |
| Heck Reaction | Pd(OAc)₂, Pd/C with phosphine ligands | 3-Fluoroaryl halide, Acrolein | Moderate to High | 12-24 hours | Typically high (E)-selectivity | High functional group tolerance | Expensive and potentially toxic palladium catalyst, may require inert atmosphere |
In-Depth Analysis of Catalytic Methods
The Aldol Condensation: The Classic Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds.[1] In the context of this compound synthesis, it involves the base- or acid-catalyzed reaction of 3-fluorobenzaldehyde with acetaldehyde.
Mechanism:
A base, such as sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The resulting β-hydroxy aldehyde can then undergo dehydration to yield the α,β-unsaturated aldehyde, this compound.[2] Organocatalysts like L-proline can also facilitate this transformation, often with the potential for asymmetric induction.[3][4]
Causality of Experimental Choices:
The use of a strong base like NaOH ensures the formation of the enolate from acetaldehyde. However, this also presents the primary challenge: the self-condensation of acetaldehyde. To mitigate this, the reaction is often run with an excess of the benzaldehyde, which lacks α-hydrogens and cannot self-condense. The choice of solvent (typically ethanol) is crucial for solubilizing the reactants.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Add acetaldehyde (1.2 eq).
-
Catalyst Introduction: Slowly add an aqueous solution of sodium hydroxide (10% w/v) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
The Wittig Reaction and its Variants: Precision in Olefination
The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are highly reliable methods for converting aldehydes into alkenes with excellent stereocontrol.[5][6] The HWE reaction, which utilizes a phosphonate-stabilized carbanion, is especially effective for the synthesis of (E)-α,β-unsaturated esters and aldehydes.[7][8]
Mechanism:
In the HWE reaction, a phosphonate ester is deprotonated with a base (e.g., NaH) to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of 3-fluorobenzaldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. Elimination of a phosphate salt drives the reaction to completion, yielding the alkene. The use of stabilized ylides overwhelmingly favors the formation of the (E)-isomer.[7]
Causality of Experimental Choices:
The choice of a stabilized phosphonate ylide is critical for achieving high (E)-selectivity. The reaction is typically carried out in an aprotic solvent like THF to prevent quenching of the highly basic carbanion. The removal of the water-soluble phosphate byproduct is a significant advantage over the traditional Wittig reaction, which produces triphenylphosphine oxide that can be challenging to separate.
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the resulting solution of the ylide back to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (E)-3-Fluorocinnamaldehyde.
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Heck reaction is a powerful transition-metal-catalyzed method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[9][10] For the synthesis of this compound, this would involve the coupling of a 3-fluoro-substituted aryl halide (e.g., 3-bromo-1-fluorobenzene) with acrolein.
Mechanism:
The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. The resulting palladium(II) complex then coordinates with the alkene (acrolein). This is followed by migratory insertion of the alkene into the palladium-aryl bond. Finally, a β-hydride elimination step releases the product, this compound, and regenerates the palladium catalyst after reductive elimination with a base.[10]
Causality of Experimental Choices:
The choice of palladium catalyst (e.g., Pd(OAc)₂) and ligand is crucial for the efficiency of the reaction. Phosphine ligands are commonly employed to stabilize the palladium catalyst and promote the desired reactivity. A base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. The reaction is often carried out at elevated temperatures to facilitate the catalytic turnover.
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).
-
Reagent Addition: Add a solution of 3-bromo-1-fluorobenzene (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), followed by acrolein (1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield (E)-3-Fluorocinnamaldehyde.
Visualizing the Synthetic Pathways
Diagram 1: General Synthetic Routes to this compound
Caption: Overview of the three main catalytic routes to this compound.
Diagram 2: Experimental Workflow for Horner-Wadsworth-Emmons Synthesis
References
- 1. magritek.com [magritek.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. odinity.com [odinity.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of In-Silico Predictions for 3-Fluorocinnamaldehyde's Bioactivity
As a Senior Application Scientist, this guide provides an in-depth, technical comparison of in-silico predicted bioactivities of 3-Fluorocinnamaldehyde with established experimental validation protocols. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies to bridge computational predictions with tangible laboratory evidence.
The core of modern drug discovery often begins not in the wet lab, but in the silicon of a computer chip. In-silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a rapid and cost-effective means to predict the biological activities of novel compounds.[1][2] this compound, a derivative of the naturally occurring cinnamaldehyde, presents an interesting case study. Cinnamaldehyde and its analogues are known to possess a spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of a fluorine atom can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This guide will walk through a hypothetical, yet plausible, set of in-silico predictions for this compound and detail the necessary experimental workflows to validate these claims.
Part 1: The In-Silico Predictions: A Hypothetical Profile of this compound
For the purpose of this guide, we will assume that a battery of in-silico tools, such as MolPredictX, PASS (Prediction of Activity Spectra for Substances), and SwissADME, have been used to generate a bioactivity profile for this compound.[5][6][7] These tools function by comparing the structure of a query molecule to vast databases of known compounds and their biological activities, using sophisticated algorithms to predict the likelihood of similar effects.[2][8]
A plausible in-silico-generated hypothesis for this compound's bioactivity is summarized in the table below:
| Predicted Bioactivity | Predicted Mechanism of Action | Confidence Score | In-Silico Tool Example |
| Anticancer | Inhibition of Tubulin Polymerization | High | Molecular Docking, QSAR |
| Anti-inflammatory | Inhibition of Cyclooxygenase-2 (COX-2) | Moderate | Pharmacophore Modeling |
| Antimicrobial | Disruption of Bacterial Cell Membrane | Moderate | QSAR |
This is a hypothetical table for illustrative purposes.
The rationale behind these predictions lies in the structure of this compound. The α,β-unsaturated aldehyde is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins, a common mechanism for enzyme inhibition.[3][4] The fluorine atom can enhance binding affinity and alter metabolic stability.
Part 2: Experimental Validation: From Prediction to Proof
The cornerstone of scientific integrity is the empirical validation of theoretical models. The following sections provide detailed, step-by-step protocols to test the in-silico predictions for this compound.
Validating Anticancer Activity: Tubulin Polymerization Inhibition
Causality of Experimental Choice: The in-silico prediction points to tubulin polymerization inhibition. A direct biochemical assay is the most definitive way to confirm this. A cell-based viability assay will then determine if this biochemical activity translates to a cytotoxic effect in cancer cells.
Experimental Workflow for Anticancer Validation
Caption: Workflow for validating predicted anticancer activity.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the assembly of purified tubulin into microtubules. An inhibitor will suppress this process.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the polymerization buffer.
-
Add tubulin to each well to a final concentration of 3 mg/mL.
-
Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the tubulin.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Analyze the data by plotting absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Validating Anti-inflammatory Activity: COX-2 Inhibition
Causality of Experimental Choice: The prediction of COX-2 inhibition requires a direct enzymatic assay. A subsequent cell-based assay will confirm if this inhibition leads to a reduction in pro-inflammatory mediators.
Experimental Workflow for Anti-inflammatory Validation
Caption: Workflow for validating predicted anti-inflammatory activity.
Protocol 3: COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
This compound
-
Positive control (e.g., Celecoxib)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.
-
Add various concentrations of this compound or the positive control.
-
Incubate for 10 minutes at room temperature.
-
Add the colorimetric substrate and arachidonic acid to initiate the reaction.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound to derive the IC50 value.[11][12]
Protocol 4: Measurement of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This ELISA-based assay quantifies the production of PGE2, a key inflammatory mediator produced by COX-2.[13]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
Cell culture reagents
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and COX-2 expression.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
A dose-dependent decrease in PGE2 production indicates anti-inflammatory activity.
Validating Antimicrobial Activity: Bacterial Cell Membrane Disruption
Causality of Experimental Choice: The prediction of antimicrobial activity via membrane disruption can be initially screened using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Further mechanistic studies, such as a membrane integrity assay, can then confirm the mode of action.
Experimental Workflow for Antimicrobial Validation
Caption: Workflow for validating predicted antimicrobial activity.
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well plates
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Experimental Validation Results for this compound
| Assay | Endpoint | Result (e.g., IC50, MIC) | Interpretation |
| Tubulin Polymerization | IC50 | 15 µM | Moderate inhibitor |
| HeLa Cell Viability (MTT) | IC50 | 25 µM | Moderate cytotoxicity |
| COX-2 Inhibition | IC50 | 10 µM | Potent inhibitor |
| PGE2 Production | IC50 | 18 µM | Effective in a cellular context |
| Antimicrobial (S. aureus) | MIC | 32 µg/mL | Moderate activity |
| Antimicrobial (E. coli) | MIC | 64 µg/mL | Moderate activity |
This is a hypothetical table for illustrative purposes.
Conclusion
This guide provides a comprehensive framework for the experimental validation of in-silico predictions of this compound's bioactivity. By systematically applying the detailed protocols for anticancer, anti-inflammatory, and antimicrobial activities, researchers can rigorously test computational hypotheses. This iterative process of prediction and validation is fundamental to modern drug discovery, ensuring that promising candidates are advanced based on robust scientific evidence. The convergence of in-silico and in-vitro data, as outlined here, provides a powerful paradigm for accelerating the identification of novel therapeutic agents.
References
- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 2. cs230.stanford.edu [cs230.stanford.edu]
- 3. routledge.com [routledge.com]
- 4. benchchem.com [benchchem.com]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
A Senior Scientist's Guide to Comparative Docking of 3-Fluorocinnamaldehyde Derivatives in Enzyme Active Sites
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 3-Fluorocinnamaldehyde (3-FCA) derivatives. It is designed for researchers in drug discovery and computational biology, offering a blend of theoretical grounding and practical, step-by-step protocols. We will explore the scientific rationale behind experimental choices, ensuring a robust and reproducible in-silico analysis.
Introduction: The Therapeutic Promise of Fluorinated Cinnamaldehydes
Cinnamaldehyde and its derivatives are a well-established class of compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The strategic introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties. This modification can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins by altering electronic characteristics—making fluorinated analogs compelling candidates for drug development.[5][6]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It allows us to visualize interactions at the atomic level, calculate binding affinities, and generate structure-activity relationship (SAR) hypotheses before committing to costly and time-consuming synthesis.[9] This guide will use Tyrosinase , a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation, as our model system, given its frequent use in docking studies of related inhibitors.[9][10][11][12]
Section 1: The Comparative Docking Workflow: A Strategic Overview
A successful docking study is more than just running software; it's a multi-stage process where each step validates the next. The objective is to compare a series of rationally designed 3-FCA derivatives against a chosen enzyme target to predict which substitutions might lead to improved inhibitory activity.
1.1. Experimental Workflow Diagram
The entire process, from data acquisition to final analysis, can be visualized as follows:
Caption: High-level workflow for a comparative molecular docking study.
Section 2: Detailed Experimental Protocol
This section provides a granular, step-by-step methodology. The trustworthiness of a docking study hinges on a meticulously validated protocol.[13][14]
2.1. Required Software and Resources
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target enzyme.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For analyzing and visualizing results.
-
Ligand Source: A chemical drawing software (e.g., ChemDraw) or a database like PubChem for obtaining ligand structures.
2.2. Step 1: Target Protein Preparation
The quality of the protein structure is paramount for obtaining meaningful results. We will use mushroom tyrosinase (PDB ID: 2Y9X) as our example, as it is a common model for these studies.[10]
-
Obtain Structure: Download the PDB file for 2Y9X from the Protein Data Bank. This structure contains a co-crystallized inhibitor (tropolone), which is essential for protocol validation.
-
Clean Protein: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and any heteroatoms not essential for the catalytic activity.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This is critical for correctly calculating hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms, which are necessary for the scoring function.
-
Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
2.3. Step 2: Ligand Preparation
For this guide, we will compare four hypothetical 3-FCA derivatives:
-
LIG1: this compound (Parent)
-
LIG2: 3-Fluoro-4-hydroxycinnamaldehyde
-
LIG3: 3-Fluoro-4-methoxycinnamaldehyde
-
Obtain Structures: Draw each molecule in a chemical drawing tool and save as a 3D structure (e.g., SDF or MOL2 format).
-
Energy Minimization: Use a force field (e.g., MMFF94) to find a low-energy conformation for each ligand. This step is crucial for realistic starting poses.
-
Define Torsions: Open each ligand in ADT, detect the root, and set the rotatable bonds. This defines the ligand's flexibility during docking.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
2.4. Step 3: Docking Protocol Validation (Self-Validating System)
This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen parameters can accurately reproduce the experimentally known binding pose of a co-crystallized ligand.
-
Extract Native Ligand: From the original, unaltered 2Y9X PDB file, extract the co-crystallized inhibitor (tropolone). Prepare this ligand as described in Step 2.
-
Define the Grid Box: In ADT, define the docking search space (the "grid box"). Center the grid on the position of the extracted native ligand to ensure the search is focused on the active site. The size should be large enough to accommodate the ligands and allow for rotational and translational freedom.
-
Re-dock the Native Ligand: Perform a docking run using the prepared protein, the extracted native ligand, and the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [13][14] This confirms that your docking protocol can reliably identify the correct binding mode.
2.5. Step 4: Comparative Docking Execution
Once the protocol is validated, use the exact same protein structure and grid box parameters to dock your series of 3-FCA derivatives (LIG1, LIG2, LIG3) and the reference inhibitor (LIG4).
-
Run AutoDock Vina: For each ligand, execute a Vina run. The software will sample many different binding poses within the active site and score them.
-
Output: Vina will generate an output file for each ligand containing the binding affinity (in kcal/mol) and the 3D coordinates for the top-ranked poses.
Section 3: Data Analysis and Visualization
The raw output of a docking run is a set of scores and coordinates. The real scientific insight comes from careful analysis and comparison.
3.1. Quantitative Data Comparison
The primary quantitative metric from AutoDock Vina is the binding affinity. More negative values indicate a more stable predicted protein-ligand complex.[16]
| Ligand ID | Compound Name | Predicted Binding Affinity (kcal/mol) | RMSD (Å) from Native Ligand (Validation Only) |
| Native | Tropolone (from PDB: 2Y9X) | -6.5 | 0.85 |
| LIG1 | This compound | -6.8 | N/A |
| LIG2 | 3-Fluoro-4-hydroxycinnamaldehyde | -7.5 | N/A |
| LIG3 | 3-Fluoro-4-methoxycinnamaldehyde | -7.1 | N/A |
| LIG4 | Kojic Acid (Reference) | -6.2 | N/A |
Note: The data above is illustrative and represents typical results from such a study.
From this table, we can hypothesize that the addition of a hydroxyl group at the 4-position (LIG2) significantly improves binding affinity compared to the parent compound and the reference inhibitor.
3.2. Qualitative Analysis of Binding Interactions
A low binding energy score is meaningless without a plausible molecular interaction model. Use visualization software to analyze the top-ranked pose for each ligand.
-
Load Complex: Open the prepared protein PDBQT file and the docked ligand PDBQT file in a visualizer like Discovery Studio.
-
Identify Interactions: Look for key non-covalent interactions that stabilize the complex. These interactions are the foundation of molecular recognition.
-
Compare Poses: Compare how each derivative orients itself in the active site. Does the fluoro group participate in any interactions? How does the 4-hydroxy group in LIG2 contribute to its better score?
Caption: Common types of non-covalent interactions analyzed in post-docking studies.
For tyrosinase, key interactions often involve chelation with the two copper ions in the active site and hydrogen bonding or pi-pi stacking with surrounding histidine and valine residues.[10][11] An analysis might reveal that the 4-hydroxy group of LIG2 forms a critical hydrogen bond with a key residue that is not possible for the other derivatives, thus explaining its superior binding score.
Conclusion and Future Directions
This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives. Based on our illustrative results, the 3-Fluoro-4-hydroxycinnamaldehyde derivative emerges as the most promising candidate for potent tyrosinase inhibition due to its superior predicted binding affinity.
It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated here are the first step. The next logical phases would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses over time in a simulated physiological environment.
-
Chemical Synthesis: To synthesize the most promising derivatives identified in silico.
-
In Vitro Enzyme Assays: To experimentally measure the IC50 values of the synthesized compounds and validate the computational predictions.
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, saving resources and focusing efforts on the most promising candidates.
References
- 1. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde Analogs: Docking Based Optimization, COX-2 Inhibitory In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.umb.edu [collaborate.umb.edu]
- 9. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]
- 10. Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Assessing the Metabolic Stability of 3-Fluorocinnamaldehyde Derivatives
For drug discovery and development professionals, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity. Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical parameter evaluated early in the discovery pipeline.[1][2] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause adverse effects.[3]
This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of a promising class of compounds: 3-fluorocinnamaldehyde derivatives. Cinnamaldehyde itself is a well-known bioactive compound, but its therapeutic potential can be limited by metabolic instability.[4] The strategic introduction of a fluorine atom, a common tactic in medicinal chemistry, aims to block sites of metabolic attack and enhance stability.[5][6] The C-F bond is considerably stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[5][7]
Here, we will explore the two gold-standard in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—providing the technical rationale behind their application, detailed protocols, and a framework for interpreting the resulting data for this compound derivatives versus their non-fluorinated counterparts.
Understanding the Metabolic Landscape of the Parent Scaffold
Before assessing the derivatives, it is crucial to understand the primary metabolic pathways of the parent compound, cinnamaldehyde. In the body, cinnamaldehyde is known to be unstable and can be rapidly oxidized to cinnamic acid by aldehyde dehydrogenase (ALDH) or reduced to cinnamyl alcohol by alcohol dehydrogenase (ADH).[4][8] These transformations represent the key "soft spots" for metabolic attack.
The introduction of a fluorine atom at the 3-position of the phenyl ring is hypothesized to alter the electronic properties of the molecule and potentially hinder enzymatic recognition and turnover, thereby improving metabolic stability.
Caption: Primary metabolic pathways of cinnamaldehyde.
Comparative Assays for Metabolic Stability Assessment
The two most widely used in vitro systems for determining metabolic stability are liver microsomes and intact hepatocytes.[9] While both are derived from the liver—the primary site of drug metabolism—they offer different levels of complexity and information.[3][9]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction (endoplasmic reticulum) containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[9][10] | Intact, viable liver cells containing the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[11] |
| Primary Use | High-throughput screening of Phase I oxidative metabolism.[10] Cost-effective for early-stage discovery.[9] | "Gold standard" for in vitro metabolism; assesses both Phase I and Phase II metabolism and provides a more holistic view of hepatic clearance.[9][11] |
| Key Parameters | in vitro half-life (t½), intrinsic clearance (CLint).[1] | in vitro half-life (t½), intrinsic clearance (CLint). |
| Advantages | Simple, high-throughput, cost-effective, good for isolating CYP-mediated metabolism. | More physiologically relevant, captures interplay between uptake, metabolism, and efflux.[12] |
| Limitations | Lacks Phase II enzymes (unless specifically supplemented), transporters, and cellular context. May underestimate clearance for compounds metabolized by non-microsomal enzymes. | Lower throughput, more expensive, requires viable cryopreserved cells.[12] |
Protocol 1: Liver Microsomal Stability Assay
This assay is an excellent first-pass screen to evaluate a compound's susceptibility to oxidative metabolism, which is the most common metabolic pathway for many drugs.[10] It measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.
Causality Behind Experimental Choices
-
Liver Microsomes: We use this subcellular fraction because it is highly enriched with Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor to function.[13] A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of NADPH throughout the incubation, preventing the reaction rate from slowing due to cofactor depletion.[14]
-
Termination with Cold Acetonitrile: Adding an ice-cold organic solvent like acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes the proteins to precipitate out of the solution, allowing for a clean supernatant for analysis.[13][15]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its high sensitivity and specificity, allowing for accurate quantification of the test compound even in a complex biological matrix.[2][16]
Experimental Workflow: Microsomal Stability```dot
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium (e.g., Williams' Medium E). 2[12]. Cell Counting and Viability: Determine cell density and viability using a method like trypan blue exclusion. Viability should typically be >80%. Adjust the cell density to the desired concentration (e.g., 1 million cells/mL). 3[17]. Incubation: In a 24- or 48-well plate, pre-incubate the cell suspension at 37°C in a humidified incubator with 5% CO2. 4[17]. Initiation: Add the test compounds (this compound derivative, cinnamaldehyde, and controls like 7-hydroxycoumarin for Phase II) to the wells to a final concentration of 1 µM. The final cell density is typically 0.5 million cells/mL. 5[12]. Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reactions as described in the microsomal assay (using cold acetonitrile with an internal standard). 6[12][17]. Sample Processing & Analysis: Process and analyze the samples via LC-MS/MS as previously described.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells and calculated as: CLint = (0.693 / t½) * (incubation volume / number of cells).
[12]### Interpreting the Data: A Comparative Framework
The primary output of these assays is a quantitative measure of stability, allowing for direct comparison between compounds. A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable.
Below is an illustrative comparison of hypothetical data for a this compound derivative ("3-F-Cinn"), its parent compound ("Cinn"), and a control compound known to be rapidly metabolized.
Table 1: Hypothetical Metabolic Stability Data in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Verapamil (Control) | 15 | 46.2 | High Clearance |
| Cinnamaldehyde ("Cinn") | 25 | 27.7 | Moderate Clearance |
| 3-F-Cinn Derivative | > 60 | < 11.5 | Low Clearance |
Table 2: Hypothetical Metabolic Stability Data in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| Verapamil (Control) | 22 | 31.5 | High Clearance |
| Cinnamaldehyde ("Cinn") | 38 | 18.2 | Moderate Clearance |
| 3-F-Cinn Derivative | > 120 | < 5.8 | Low Clearance |
Assessing the metabolic stability of novel chemical entities is a non-negotiable step in modern drug discovery. For compounds derived from this compound, a strategic comparison using both liver microsomal and hepatocyte stability assays provides a comprehensive picture of their metabolic fate. The microsomal assay offers a rapid, high-throughput method to specifically probe for improvements in oxidative stability, while the hepatocyte assay delivers a more physiologically relevant confirmation that includes all metabolic pathways.
The expected outcome—and the very rationale for creating these derivatives—is that the 3-fluoro substitution will block the primary sites of metabolism observed in the parent cinnamaldehyde scaffold. By quantifying the increase in half-life and decrease in intrinsic clearance, researchers can confidently select the most promising candidates for further preclinical development, armed with robust data predicting a more favorable pharmacokinetic profile.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde - HerbPedia [herbpedia.wikidot.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. inhancetechnologies.com [inhancetechnologies.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluorocinnamaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluorocinnamaldehyde (CAS No. 56578-38-2), ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not just on the "how," but the fundamental "why" behind these essential procedures, fostering a culture of safety and responsibility.
Foundational Knowledge: Hazard Assessment of this compound
Aldehydes as a class are known for their potential to cause irritation to the skin, eyes, and respiratory tract.[2] The presence of a fluorine atom introduces the characteristics of a halogenated organic compound, which often necessitates specific disposal routes due to their environmental persistence and potential to form harmful byproducts if not disposed of correctly.[3][4]
Table 1: Inferred Hazard Profile and Key Properties of this compound
| Property/Hazard | Inferred Information | Rationale and Reference Compounds |
| Chemical Formula | C₉H₇FO[5] | - |
| Molecular Weight | 150.15 g/mol [5] | - |
| Physical State | Likely a solid or liquid | Based on related cinnamaldehyde derivatives. |
| Acute Oral Toxicity | Likely harmful if swallowed | Based on 4-Fluorocinnamaldehyde (H302)[6]. |
| Skin Irritation | Likely causes skin irritation | Based on 4-Fluorocinnamaldehyde (H315)[6] and general aldehyde properties[2]. |
| Eye Irritation | Likely causes serious eye irritation/damage | Based on 4-Fluorocinnamaldehyde (H318)[6]. |
| Respiratory Irritation | May cause respiratory irritation | Based on 4-Fluorocinnamaldehyde (H335)[6] and general aldehyde properties[2]. |
| Aquatic Hazard | Potentially toxic to aquatic life | Halogenated organic compounds can be environmentally persistent.[2] |
This inferred profile dictates a cautious approach, treating this compound as a hazardous substance requiring specialized disposal.
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling this compound at any stage, including preparation for disposal, the appropriate PPE is mandatory. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste container.[7]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, chemical splash goggles are required. A face shield can provide an additional layer of protection for the skin.[8][9]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection : All handling of this compound, especially outside of a certified chemical fume hood, should be evaluated for the necessity of respiratory protection. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]
Proactive Preparedness: Spill and Accident Management
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Immediate Actions :
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
If you have come into direct contact with the chemical, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9] Remove any contaminated clothing.
-
-
Small Spill Cleanup Protocol :
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[10]
-
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[11]
-
The Final Step: Proper Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds are typically regulated and require disposal as hazardous waste.[4][12] Land disposal is generally not a suitable option for these types of chemicals.[13] The most common and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol for Laboratory Personnel
This protocol ensures that the waste is handled safely within the lab and is ready for collection by a licensed professional waste disposal service.
-
Segregation : This is the most critical first step. Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or incompatible chemicals.[14][15] Mixing can create dangerous reactions or complicate the disposal process. Halogenated and non-halogenated waste streams must be kept separate.[16]
-
Containerization :
-
Solid Waste : Collect pure this compound waste and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[17]
-
Liquid Waste : If this compound is in a solvent, collect it in a designated "Halogenated Organic Waste" container.
-
Use a suitable, leak-proof, and sealable container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often appropriate. The container must be in good condition.[14][17]
-
Keep the waste container closed at all times, except when actively adding waste.[16][18]
-
-
Labeling : Immediately label the waste container with a hazardous waste tag as required by your institution's EHS guidelines. The label must include:
-
Storage :
-
Disposal Request : Once the waste container is full, or when you have finished the project generating this waste, arrange for a pickup by your institution's EHS department or their contracted licensed waste disposal service.[17] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Figure 1. Disposal workflow for this compound.
By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also actively contribute to a safer laboratory environment for yourself and your colleagues. The responsible management of chemical waste is a shared and vital duty within the scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. osha.gov [osha.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. benchchem.com [benchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
